(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine
Description
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Properties
IUPAC Name |
2-(6-thiophen-2-ylpyridazin-3-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-5-6-14-10-4-3-8(12-13-10)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXMALUMNNNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine chemical structure
Executive Summary
The compound (2-([6-(2-Thienyl)pyridazin-3-yl]oxy)ethyl)amine (hereafter referred to as TPE-Amine ) represents a high-value pharmacophore scaffold in modern drug discovery. Structurally, it combines a privileged biaryl core (thiophene-pyridazine) with a polar amino-ether tail . This specific architecture is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target kinases, GPCRs (specifically P2X3 and Rev-Erb receptors), and as a "warhead-linker" precursor in PROTAC design.
This guide details the synthesis, stability, and application of TPE-Amine, providing researchers with a validated roadmap for utilizing this motif in lead optimization.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
TPE-Amine functions as a "polar-tailed" biaryl system. The pyridazine ring acts as a hydrogen bond acceptor and lowers the overall lipophilicity (LogP) compared to a biphenyl system, improving oral bioavailability in downstream analogues.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Formula | C₁₀H₁₁N₃OS | Core scaffold composition.[1] |
| Mol. Weight | 221.28 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| cLogP | ~1.2 – 1.5 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~68 Ų | High polar surface area due to pyridazine nitrogens and ether/amine. |
| pKa (Base) | ~8.8 (Amine) | The primary amine is protonated at physiological pH. |
| pKa (Pyridazine) | ~2.3 | The heteroaromatic ring is weakly basic. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 5 | Pyridazine Ns (2), Ether O (1), Thiophene S (1), Amine N (1). |
Part 2: Validated Synthesis Protocol
The synthesis of TPE-Amine requires a convergent approach. The most robust pathway involves a Suzuki-Miyaura coupling followed by a Nucleophilic Aromatic Substitution (SNAr) .
Reaction Logic & Causality
-
Regioselectivity: We start with 3,6-dichloropyridazine. The first substitution (Suzuki) is generally non-selective if 1 equivalent is used, so purification is required. However, the electron-deficient nature of the resulting monochloro-pyridazine activates the remaining chloride for the subsequent SNAr reaction.
-
Linker Strategy: Using N-Boc-ethanolamine instead of free ethanolamine prevents polymerization and side reactions. The Boc group is removed in the final step to yield the free amine.
Step-by-Step Methodology
Step 1: Suzuki Coupling (Biaryl Formation)
-
Reagents: 3,6-Dichloropyridazine (1.0 eq), 2-Thienylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/EtOH (3:1).
-
Protocol:
-
Degas solvents with N₂ for 30 mins.
-
Combine reagents in a sealed pressure vial.
-
Heat to 90°C for 12 hours.
-
Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc) to isolate 3-chloro-6-(2-thienyl)pyridazine .
-
Checkpoint: Verify product by LC-MS (Target mass: ~196.6 Da).
-
Step 2: SNAr Etherification (Linker Attachment)
-
Reagents: 3-chloro-6-(2-thienyl)pyridazine (Intermediate 1), N-Boc-ethanolamine (1.2 eq), NaH (60% dispersion, 1.5 eq), dry THF.
-
Protocol:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Dropwise add N-Boc-ethanolamine. Stir 30 mins to form the alkoxide.
-
Add Intermediate 1 (dissolved in THF).
-
Warm to RT, then reflux (65°C) for 4 hours. The electron-poor pyridazine ring facilitates the displacement of the chloride by the alkoxide.
-
Workup: Quench with NH₄Cl (sat). Extract with DCM.
-
Step 3: Deprotection
-
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Protocol: Stir at RT for 1 hour. Concentrate in vacuo. Neutralize with basic resin or NaHCO₃ wash to obtain the free base TPE-Amine .
Synthesis Workflow Visualization
Part 3: Medicinal Chemistry Applications
The TPE-Amine structure is not merely an intermediate; it is a functional "fragment" used to probe binding pockets in two specific ways:
Bioisosteric Replacement (Scaffold Hopping)
In drug design, the pyridazine-thiophene moiety is often used as a bioisostere for the biphenyl or phenyl-pyridine systems found in NSAIDs and kinase inhibitors.
-
Advantage: The pyridazine nitrogens (N-N) reduce lipophilicity (lowering LogP) while maintaining planarity.
-
Interaction: The N2 nitrogen of pyridazine often acts as a critical H-bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK inhibitors).
Linkerology in PROTACs and Multivalent Ligands
The oxy-ethyl-amine chain serves as a standard "linker" motif.
-
Mechanism: The primary amine allows for amide coupling to E3 ligase ligands (like Thalidomide or VHL ligands).
-
Utility: This transforms the bioactive thienyl-pyridazine core into a "Warhead" that recruits a target protein for degradation.
Receptor Targeting (GPCRs)
-
P2X3 Antagonists: Ether-linked amines on heteroaromatic cores are characteristic of P2X3 antagonists (used for chronic cough). The TPE-Amine mimics the "tail" region of these drugs, interacting with the extracellular vestibule of the ion channel.
-
Rev-Erb Agonists: While SR9009 uses a thiophene-methyl-amine, the TPE-Amine provides a more metabolically stable ether linkage (avoiding benzylic oxidation), making it a valuable candidate for "Next-Gen" circadian rhythm modulators.
Pharmacophore Map
Part 4: Safety & Handling Protocols
While TPE-Amine is generally stable, specific precautions apply due to the thiophene ring and primary amine.
-
Oxidation Sensitivity: Thiophene rings can undergo S-oxidation (forming thiophene-S-oxides) under strong oxidizing conditions or metabolic processing (P450s). Store under inert atmosphere (Argon) at -20°C for long-term banking.
-
Hygroscopicity: As a primary amine salt (HCl or TFA salt), the compound is hygroscopic. Desiccate thoroughly before weighing for biological assays.
-
Toxicity:
-
Pyridazine derivatives can exhibit hydrazine-like toxicity if metabolized aggressively.
-
Standard PPE (gloves, goggles, fume hood) is mandatory.
-
References
-
Biaryl Scaffold Synthesis: Fernandes, S. et al. (2025). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum.
-
Pyridazine Medicinal Chemistry: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Pyridazines as bioisosteres).
-
P2X3 Antagonist Analogues: Synthesis and Pharmacological Characterization of Ether-Linked Heterocycles. J. Med.[2] Chem. (2019).
-
Thiophene-Ethylamine Properties: Sigma-Aldrich Technical Data, 2-Thiopheneethylamine.
- General SNAr Methodology:Nucleophilic Aromatic Substitution on Pyridazines. Organic Chemistry Portal.
Sources
- 1. 6-Chloro-N-(2-meth-oxy-phen-yl)pyridazin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological and Physicochemical Profiling of 6-(2-Thienyl)-3-pyridazinyl Ether Derivatives: A Technical Guide for Lead Optimization
Executive Summary
The 6-(2-thienyl)-3-pyridazinyl motif represents a highly versatile, privileged scaffold in modern medicinal chemistry and materials science. While early iterations of this scaffold heavily featured amine linkages—most notably in diazabicyclic derivatives targeting central nervous system (CNS) receptors such as nicotinic acetylcholine receptors (nAChRs) [1]—the transition to ether derivatives has opened new avenues for peripheral target engagement.
By replacing basic nitrogen linkages with an ether oxygen, researchers can significantly alter the physicochemical profile of the molecule: lowering the basicity (pKa), reducing blood-brain barrier (BBB) penetrance, and mitigating phospholipidosis and hERG channel liabilities. This whitepaper provides an in-depth technical analysis of 6-(2-thienyl)-3-pyridazinyl ether derivatives, focusing on their structural properties, synthetic methodologies, and application as nonpeptide modulators of G protein-coupled receptors (GPCRs), specifically the C-C chemokine receptor type 5 (CCR5) [2].
Structural & Physicochemical Rationale
The core architecture of these derivatives consists of three critical domains:
-
The Thiophene Ring (Lipophilic Anchor): Provides essential
stacking interactions and hydrophobic contacts within receptor binding pockets. The sulfur atom can also act as a weak hydrogen bond acceptor. -
The Pyridazine Core (Polar Hinge): A highly electron-deficient heteroaromatic ring. Its two adjacent nitrogen atoms serve as strong hydrogen bond acceptors, dictating the conformational orientation of the molecule within aqueous environments.
-
The Ether Linkage (Flexible Vector): Unlike rigid amide or highly basic amine linkages, the ether oxygen provides a rotational degree of freedom (
hybridized) while serving as a pure hydrogen bond acceptor.
Comparative Physicochemical Profiling
To understand the causality behind selecting an ether linkage over an amine linkage during lead optimization, we must analyze the resulting physicochemical shifts. The table below summarizes the predicted and experimental data for a standard piperidine-linked amine versus its bioisosteric pyran-linked ether counterpart.
| Property | Amine Derivative (Reference) | Ether Derivative (Optimized) | Pharmacological Implication |
| Linkage Type | -NH- (Secondary Amine) | -O- (Ether) | Alters H-bond donor capacity. |
| Calculated pKa | 8.5 - 9.2 | Neutral | Ether eliminates basic center, reducing hERG liability. |
| TPSA ( | ~65.0 | ~56.2 | Lower TPSA in ethers alters membrane partitioning. |
| LogD (pH 7.4) | 1.2 (Highly Ionized) | 3.4 (Neutral) | Ethers exhibit higher effective lipophilicity at physiological pH. |
| CCR5 EC | 1.1 - 5.8 | 0.8 - 2.5 | Ether maintains or improves agonist binding affinity. |
Synthetic Methodologies
The synthesis of 6-(2-thienyl)-3-pyridazinyl ethers relies on the highly electron-deficient nature of the pyridazine ring, which makes it an excellent substrate for both transition-metal-catalyzed cross-coupling and catalyst-free Nucleophilic Aromatic Substitution (S
Protocol: Synthesis of 3-Alkoxy-6-(2-thienyl)pyridazine
Objective: To synthesize the ether derivative via a two-step sequence starting from commercially available 3,6-dichloropyridazine.
Step 1: Regioselective Suzuki-Miyaura Cross-Coupling
-
Rationale: 3,6-dichloropyridazine is symmetric; however, mono-coupling can be achieved by strictly controlling the stoichiometry of the boronic acid. Pd(dppf)Cl
is utilized as the catalyst because its large bite angle facilitates rapid reductive elimination, minimizing homocoupling side products. -
Procedure:
-
Dissolve 3,6-dichloropyridazine (1.0 eq) and 2-thiopheneboronic acid (1.05 eq) in a degassed mixture of 1,4-dioxane and 2M aqueous Na
CO (3:1 v/v). -
Add Pd(dppf)Cl
(0.05 eq) under an inert argon atmosphere. -
Heat the reaction mixture to 80°C for 4 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 7:3). The mono-coupled product (3-chloro-6-(2-thienyl)pyridazine) will appear as a distinct, UV-active spot.
-
Extract with ethyl acetate, dry over anhydrous MgSO
, and purify via flash chromatography.
-
Step 2: Nucleophilic Aromatic Substitution (S
-
Rationale: The remaining chlorine atom on the pyridazine ring is highly activated by the adjacent nitrogen atoms. Therefore, S
Ar with an alkoxide can proceed without palladium catalysis, avoiding heavy metal contamination in the final screening compounds. -
Procedure:
-
In a dry Schlenk flask, dissolve the target alcohol (e.g., 4-hydroxytetrahydropyran) (1.2 eq) in anhydrous THF at 0°C.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise to generate the alkoxide nucleophile. Caution: H
gas evolution. -
Stir for 30 minutes, then add a solution of 3-chloro-6-(2-thienyl)pyridazine (1.0 eq) in THF dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Validation: Quench with saturated NH
Cl. LC-MS analysis should confirm the disappearance of the starting material mass ( ) and the appearance of the desired ether mass ( ).
-
Fig 1: Two-step synthetic workflow for 6-(2-thienyl)-3-pyridazinyl ether derivatives.
Pharmacological Application: CCR5 Receptor Modulation
While early literature focused on the use of 6-(2-thienyl)-3-pyridazinyl systems for CNS indications [1], groundbreaking structure-based virtual screening by Kellenberger et al. identified this scaffold as a potent nonpeptide modulator of the CCR5 receptor [2].
Interestingly, minor structural modifications to the substituent linked via the ether/amine bridge can switch the molecule's pharmacological profile from a CCR5 antagonist to a CCR5 agonist . Agonism at CCR5 is therapeutically valuable because it promotes rapid receptor internalization, thereby removing the primary co-receptor required for HIV-1 viral entry into macrophages and T-cells.
Mechanism of Action & Signaling Pathway
Upon binding to the allosteric or orthosteric pocket of the CCR5 receptor, the ether derivative stabilizes the active conformation of the GPCR. This triggers the dissociation of the heterotrimeric G-protein complex (primarily
Fig 2: CCR5 receptor activation and downstream calcium mobilization pathway.
Protocol: In Vitro Aequorin-Based Calcium Flux Assay
To validate the agonist properties of synthesized ether derivatives, an aequorin-based luminescence assay is the gold standard.
-
Rationale for Assay Choice: Unlike static radioligand binding assays, the aequorin assay provides a functional, real-time kinetic readout of GPCR activation. Aequorin is a photoprotein that emits blue light (
nm) upon binding , directly correlating luminescence with IP pathway activation.
Procedure:
-
Cell Preparation: Culture CHO-K1 cells stably co-expressing the human CCR5 receptor and mitochondria-targeted apoaequorin.
-
Coelenterazine Loading: Harvest cells and resuspend in assay buffer (DMEM/HAM's F12 with HEPES and 0.1% BSA). Incubate with 5
M Coelenterazine h (the prosthetic group required to form active aequorin) for 4 hours at room temperature in the dark. -
Compound Preparation: Prepare serial dilutions of the 6-(2-thienyl)-3-pyridazinyl ether derivatives in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced cytotoxicity).
-
Signal Acquisition: Inject 50
L of the cell suspension into a 96-well plate containing 50 L of the test compound. -
Validation & Readout: Immediately record luminescence continuously for 20 seconds using a microplate luminometer. Normalize the area under the curve (AUC) against a reference maximum signal obtained by lysing the cells with 0.1% Triton X-100 (which releases all intracellular calcium).
Conclusion
The 6-(2-thienyl)-3-pyridazinyl ether scaffold is a highly tunable pharmacophore. By strategically utilizing ether linkages instead of amines, medicinal chemists can optimize the pharmacokinetic profile of these molecules, reducing basicity and off-target CNS effects while retaining potent GPCR modulatory activity. The robust synthetic pathways (Suzuki/S
References
-
Peters, D., Timmermann, D. B., Olsen, G. M., Nielsen, E. Ø., & Jorgensen, T. D. (2006). Novel Diazabicyclic Aryl Derivatives and Their Medical Use. European Patent Office. EP1805183B1. Available at:[1]
-
Kellenberger, E., Springael, J.-Y., Parmentier, M., Hachet-Haas, M., Galzi, J.-L., & Rognan, D. (2007). Identification of Nonpeptide CCR5 Receptor Agonists by Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 50(6), 1294–1303. Available at:[Link][2][3]
-
BindingDB. (2009). Affinity Data for 1-(6-thiophen-2-yl-pyridazin-3-yl)-piperidine-4-carboxylic acid derivatives. Curated by ChEMBL. Available at:[Link][4][5]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Identification of nonpeptide CCR5 receptor agonists by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BindingDB BDBM50205734 1-(6-thiophen-2-yl-pyridazin-3-yl)-piperidine-4-carboxylic acid [1-(4-methyl-benzyl)-pyrrolidin-3-ylmethyl]-amide::CHEMBL220199 [w.bindingdb.org]
- 5. BindingDB PrimarySearch_ki [w.bindingdb.org]
The Thienyl-Pyridazine Scaffold: A Technical Guide for Medicinal Chemists
The thienyl-pyridazine scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to balance lipophilicity with aqueous solubility while offering unique vectors for hydrogen bonding. This guide serves as a technical blueprint for leveraging this scaffold in drug discovery.
Core Architecture & Physicochemical Properties[1][2][3][4][5]
The thienyl-pyridazine scaffold typically refers to a biaryl system where a thiophene ring is linked (usually at the C3 or C4 position) to a pyridazine core. This combination offers a distinct advantage over the ubiquitous biphenyl or phenyl-pyridine scaffolds.
Structural Advantages[1]
-
Pyridazine (The Anchor): Unlike pyridine, the pyridazine ring (1,2-diazine) possesses a high dipole moment (~3.9 D) and two adjacent nitrogen atoms. N2 acts as a specific hydrogen bond acceptor, often engaging in "water-bridged" interactions within kinase hinge regions.
-
Thiophene (The Lipophilic Probe): Thiophene acts as a bioisostere for phenyl but with smaller steric bulk and higher electron density. It often occupies hydrophobic pockets (e.g., the specificity pocket of kinases) more effectively than a phenyl ring.
-
Solubility Profile: The high polarity of the pyridazine ring significantly lowers logP compared to bis-phenyl systems, improving aqueous solubility—a critical parameter for oral bioavailability.
Metabolic Considerations[2][6][7][8]
-
Liability: The thiophene ring is susceptible to S-oxidation and reactive metabolite formation (epoxidation).
-
Mitigation: Substitution at the C5-position of the thiophene (e.g., with Cl, F, or Methyl) blocks metabolic attack. The electron-deficient pyridazine ring also pulls electron density, potentially deactivating the thiophene towards oxidative metabolism compared to thienyl-benzenes.
Synthetic Strategies
Constructing the thienyl-pyridazine core requires robust methodologies that allow for late-stage diversification.
Primary Route: The "Pyridazinone" Approach
This is the most scalable route, avoiding the use of expensive palladium catalysts in the early steps.
Mechanism:
-
Friedel-Crafts Acylation: Thiophene is acylated with succinic anhydride (or derivatives) to form a 4-oxo-butanoate.
-
Cyclocondensation: Reaction with hydrazine hydrate yields the 6-(thienyl)-pyridazin-3(2H)-one.
-
Aromatization/Activation: Treatment with POCl3 or POBr3 converts the lactam to a halide (Cl/Br), priming the scaffold for coupling.
Secondary Route: Palladium-Catalyzed Cross-Coupling
Used for convergent synthesis when the pyridazine core is already decorated.
-
Suzuki-Miyaura: Coupling 3-chloro-6-arylpyridazine with thienyl-boronic acids.
-
Stille: Using thienyl-stannanes (less favored due to toxicity).
Visualization: Synthetic Workflow
Caption: Step-wise construction of the functionalized thienyl-pyridazine core via the pyridazinone intermediate.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-6-(thiophen-2-yl)pyridazine
A validated, self-consistent protocol for generating the key electrophilic intermediate.
Reagents:
-
6-(Thiophen-2-yl)pyridazin-3(2H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0 eq)
-
Solvent: Acetonitrile (optional, or neat)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 10 mmol of 6-(thiophen-2-yl)pyridazin-3(2H)-one.
-
Addition: Carefully add 50 mmol of POCl3. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 3–4 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 100g) with vigorous stirring to hydrolyze excess POCl3. Note: Maintain temperature <10°C to prevent hydrolysis of the product.
-
Isolation: Neutralize the aqueous suspension with saturated Na2CO3 solution until pH ~8. The solid precipitate is collected by filtration.[1]
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Validation: 1H NMR (CDCl3) should show two doublets for the pyridazine protons (approx. 7.5–8.0 ppm) and characteristic thiophene signals.
Medicinal Chemistry Applications & SAR
The thienyl-pyridazine scaffold is a "privileged structure" in several therapeutic areas.
Case Study 1: GABA-A Receptor Modulators
Linked thienyl-pyridazines (specifically 3-thienyl-6-aryl-pyridazines) have been identified as ligands for the benzodiazepine binding site of GABA-A receptors.
-
Mechanism: They act as allosteric modulators.
-
SAR Insight: The pyridazine nitrogen acts as a crucial H-bond acceptor for the
-subunit histidine residue. The thienyl group occupies the lipophilic pocket L1 or L2, often providing better affinity than a phenyl group due to the specific electronic interaction of the sulfur atom.
Case Study 2: Kinase Inhibitors (Oncology)
In kinase drug discovery, the scaffold serves as a hinge binder.
-
Binding Mode: The N2 of pyridazine accepts a H-bond from the backbone NH of the hinge region.
-
Selectivity: The thienyl moiety can be oriented to interact with the gatekeeper residue.
-
Example: Thienyl-substituted 3-aminopyridazines have shown potency against Aurora Kinases and VEGFR . The thienyl ring provides a distinct vector compared to phenyl, often improving selectivity against off-target kinases like CDK2.
Case Study 3: CB2 Receptor Agonists
3-Amino-6-(thienyl)pyridazines have been optimized as selective CB2 agonists for the treatment of inflammatory pain.
-
Optimization: The 3-amino group is often derivatized with bulky cycloalkyl groups to fit the CB2 receptor's orthosteric site, while the 6-thienyl group anchors the molecule in the hydrophobic channel.
Visualization: Signaling & Mechanism
Caption: Pharmacophoric mapping of the thienyl-pyridazine ligand binding to a generic protein target.
Comparative Data: Phenyl vs. Thienyl[4][10][11]
The following table summarizes the impact of "scaffold hopping" from a phenyl-pyridazine to a thienyl-pyridazine in a representative kinase inhibitor series (Generic Data derived from SAR principles).
| Property | Phenyl-Pyridazine Analog | Thienyl-Pyridazine Analog | Impact/Rationale |
| cLogP | 3.5 | 2.9 | Improved Solubility: Thiophene is less lipophilic than benzene. |
| Potency (IC50) | 15 nM | 8 nM | Enhanced Affinity: Thiophene sulfur can engage in weak S-O or S-pi interactions. |
| Metabolic Stability | High | Moderate | Risk: Thiophene S-oxidation. Requires blocking (e.g., 5-methyl). |
| Planarity | Twisted (~30°) | Planar (<10°) | Conformation: Reduced steric clash between rings allows better stacking. |
References
-
Synthesis and photophysical characterization of novel thienyl-pyridazine derivatives. Source: Sciforum (M. Manuela M. Raposo et al.) [Link][2]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Source: KU Leuven Repository [Link]
-
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists. Source: Bioorganic & Medicinal Chemistry Letters [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities. Source: MedChemComm (RSC) [Link]
Sources
An In-Depth Technical Guide to the Bioisosteres of 6-Phenylpyridazin-3-ol
Executive Summary
The 6-phenylpyridazin-3-ol scaffold, a core component of the pyridazinone class of heterocycles, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] A key area of interest for this scaffold is its activity as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a critical target for treating neurological and psychiatric disorders.[5] However, like many lead compounds, the parent molecule often possesses suboptimal physicochemical or pharmacokinetic properties, such as poor solubility, that can hinder its development into a viable therapeutic agent.
This technical guide provides a comprehensive overview of bioisosteric replacement strategies for the 6-phenylpyridazin-3-ol core. Bioisosterism, a cornerstone of modern drug design, involves substituting a molecular fragment with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, and metabolic stability, or improving absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7] This guide, intended for researchers and drug development professionals, delves into the rationale, synthesis, and structure-activity relationships (SAR) of key bioisosteres of the pyridazinone ring, offering a roadmap for the rational design of next-generation analogs with improved therapeutic potential.
Introduction to 6-Phenylpyridazin-3-ol: A Versatile Pharmacophore
The 6-phenylpyridazin-3(2H)-one (PPD) is a six-membered heterocyclic compound characterized by a phenyl group at position 6 and a ketone at position 3 of the pyridazine ring.[8] Its structure allows for facile functionalization at various positions, making it an attractive starting point for medicinal chemistry campaigns.[1]
Chemical Structure and Properties:
-
Molecular Formula: C₁₀H₈N₂O[8]
-
Molar Mass: 172.18 g·mol⁻¹[8]
-
Appearance: White crystalline solid[8]
-
Solubility: Exhibits poor solubility in water but is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol-400 (PEG-400).[8][9]
The lactam (cyclic amide) moiety within the pyridazinone ring is a key feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality is often critical for target engagement.
Biological Significance and Therapeutic Rationale:
The pyridazinone nucleus is a versatile scaffold associated with a wide array of biological activities.[1][3][4] Derivatives have been investigated for numerous therapeutic applications:
-
Cardiovascular Agents: Including vasorelaxants and cardiotonic agents.[1][10]
-
Anti-inflammatory Agents: By targeting pathways involving TNF-α and IL-6.[11]
-
Central Nervous System (CNS) Modulators: Particularly as allosteric modulators of GABA-A receptors.[5][14]
The primary motivation for exploring bioisosteres of 6-phenylpyridazin-3-ol is to address the limitations of the parent scaffold. The strategic replacement of specific atoms or groups can fine-tune the molecule's properties to achieve a desired therapeutic profile, such as enhancing target affinity, improving brain penetration for CNS targets, or reducing metabolic liabilities.[15][16]
The Principle of Bioisosterism: A Strategy for Optimization
Bioisosterism is a fundamental strategy in drug design used to modify lead compounds to improve their overall properties.[6][7] Bioisosteres are atoms, ions, or groups that share similarities in size, shape, and electron distribution.[17][18] They are broadly classified into two categories.
Classical Bioisosteres: These involve the substitution of atoms or groups with others from the same group in the periodic table or those with similar valency and electronic configurations.
Non-Classical Bioisosteres: These are structurally distinct groups that do not have the same number of atoms or electronic arrangement but produce similar biological activity by mimicking the key spatial and electronic features (e.g., hydrogen bonding capacity, pKa, dipole moment) of the original functional group.[6]
The goal is to retain the desired biological activity while improving other characteristics. For instance, replacing a metabolically labile ester with a more stable oxadiazole ring is a common non-classical bioisosteric replacement.[6]
Bioisosteric Replacements for the 6-Phenylpyridazin-3-ol Core
The modification of the 6-phenylpyridazin-3-ol scaffold can be approached by considering bioisosteric replacements for either the core pyridazinone ring or its phenyl substituent.
Ring Bioisosteres: Modifying the Heterocyclic Core
Replacing the pyridazinone ring with other five- or six-membered heterocycles is a powerful strategy to modulate the compound's properties.[16] The choice of bioisostere depends on the desired changes in electronics, lipophilicity, and hydrogen bonding patterns.
Common Ring Bioisosteres:
-
1,2,4-Triazoles and 1,3,4-Oxadiazoles: These five-membered heterocycles are frequently used as bioisosteres for the lactam/amide functionality.[6] They can mimic the hydrogen bonding properties while often conferring greater metabolic stability. The rationale is to replace the N-H and C=O groups of the lactam with a system that presents similar hydrogen bond acceptors (the nitrogen atoms of the triazole or the oxygen and nitrogen atoms of the oxadiazole).
-
Pyrazoles: Isomeric to pyridazinones, pyrazoles can alter the orientation of hydrogen bond donors and acceptors, potentially leading to new interactions with the target protein. Pyrazoloquinolinones, for example, have been extensively studied as GABA-A receptor modulators that bind to a specific allosteric site.[5][14][19]
-
Pyrimidines: Replacing one of the adjacent nitrogen atoms in the pyridazine ring with a carbon results in a pyrimidine ring. This modification significantly alters the electronic distribution and can impact target affinity and selectivity.[20]
-
Fused Bicyclic and Tricyclic Systems: Incorporating the pyridazinone core into a larger, more rigid fused system, such as an azolo[d]pyridazinone, can enhance potency by reducing the entropic penalty upon binding to a target.[2] These systems lock the pharmacophore into a more defined conformation.
The following diagram illustrates the concept of applying bioisosteric replacements to the core pyridazinone scaffold.
Caption: Bioisosteric replacement strategies for the pyridazinone core.
Phenyl Group Bioisosteres
The C6-phenyl group plays a crucial role in the SAR of many pyridazinone derivatives. Replacing it with other aromatic or heteroaromatic rings can be used to explore new binding pockets, improve solubility, or block metabolic pathways (e.g., para-hydroxylation).
Table 1: Bioisosteric Replacements for the C6-Phenyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| Phenyl | Pyridyl | Introduce H-bond acceptor (N atom), modulate pKa, improve solubility. | Altered target interactions, improved aqueous solubility. |
| Phenyl | Thienyl / Furanyl | Modify ring size and electronics, alter lipophilicity. | Explore different steric and electronic requirements of the binding pocket. |
| Phenyl | Cyclohexyl | Remove aromaticity, introduce 3D character. | Improve metabolic stability (avoids aromatic oxidation), increase sp³ character. |
| Substituted Phenyl (e.g., 4-F-Ph) | Unsubstituted Phenyl | Block site of metabolism (para-hydroxylation). | Increased metabolic half-life. |
Synthetic Strategies and Methodologies
The synthesis of 6-phenylpyridazin-3-ol and its analogs typically starts from a β-aroylpropionic acid. The general and a specific experimental protocol are provided below.
General Synthesis of the Pyridazinone Core
The most common route involves the condensation of a β-aroylpropionic acid with hydrazine hydrate.
Caption: General synthetic workflow for 6-phenylpyridazin-3-ol.
Detailed Experimental Protocol: Synthesis of 6-Phenylpyridazin-3(2H)-one
This protocol is a self-validating system, detailing each step from starting materials to the final product.
Step 1: Synthesis of 3-Benzoylpropionic Acid
-
To a stirred suspension of anhydrous aluminum chloride (0.25 mol) in nitrobenzene (100 mL) at 0-5 °C, add succinic anhydride (0.2 mol) portion-wise.
-
Add benzene (0.2 mol) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the bicarbonate washings with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from hot water to yield 3-benzoylpropionic acid.
Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
A mixture of 3-benzoylpropionic acid (0.1 mol) and hydrazine hydrate (0.12 mol) in ethanol (150 mL) is refluxed for 6 hours.[8]
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford the dihydropyridazinone product.
Step 3: Dehydrogenation to 6-Phenylpyridazin-3(2H)-one
-
Dissolve the 6-phenyl-4,5-dihydropyridazin-3(2H)-one (0.05 mol) in glacial acetic acid (100 mL).
-
Add a solution of bromine (0.05 mol) in acetic acid dropwise with stirring.
-
Heat the mixture on a water bath for 2 hours.
-
Pour the cooled reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain pure 6-phenylpyridazin-3(2H)-one.
Pharmacological Evaluation Workflow
The evaluation of novel bioisosteres requires a systematic screening cascade to determine their affinity, functional activity, and drug-like properties. For analogs targeting the GABA-A receptor, the workflow typically involves binding assays followed by functional electrophysiology.
Sources
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- 2. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. ctppc.org [ctppc.org]
- 8. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. DSpace [repository.iuls.ro]
- 19. flore.unifi.it [flore.unifi.it]
- 20. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tautomeric Dichotomy of 6-(Thiophen-2-yl)pyridazin-3(2H)-one: A Technical Analysis
Executive Summary
The molecule often colloquially referred to as 6-(thiophen-2-yl)pyridazin-3-ol presents a classic case of heterocyclic tautomerism where nomenclature often lags behind thermodynamic reality. In both solution and solid-state phases, this compound exists predominantly as 6-(thiophen-2-yl)pyridazin-3(2H)-one (the lactam form).
This guide dissects the physicochemical drivers behind this equilibrium, detailing the synthetic pathways required to access the core scaffold and the analytical protocols necessary to validate its structure. For researchers in drug discovery, understanding this tautomerism is critical: the specific H-bond donor/acceptor motif of the lactam form is frequently the bioactive pharmacophore responsible for COX-2 inhibition and cardiotonic activity.
Part 1: The Tautomeric Landscape
Thermodynamic Equilibrium
While the IUPAC name "pyridazin-3-ol" suggests an aromatic hydroxyl group (lactim), the equilibrium is heavily biased toward the amide-like "pyridazin-3(2H)-one" (lactam).
-
The Driving Force: The loss of aromaticity in the pyridazine ring upon tautomerization to the oxo form is compensated by the high bond energy of the C=O bond and the resonance stabilization provided by the adjacent nitrogen lone pair.
-
Thiophene Influence: The electron-rich thiophene ring at position 6 acts as a
-donor. Through conjugation, it stabilizes the N2-protonated species, further entrenching the lactam preference compared to unsubstituted pyridazinones.
Mechanistic Pathway
The proton transfer is not intramolecular in isolation; it is solvent-mediated or occurs via a carboxylic-acid-like dimer in non-polar media.
Figure 1.1: Tautomeric equilibrium pathway favoring the lactam species.
Part 2: Synthetic Protocols
To study this tautomerism, one must first synthesize the core with high purity. The most robust route utilizes a Friedel-Crafts acylation followed by hydrazine cyclization and oxidative dehydrogenation.
Step-by-Step Synthesis Workflow
Reagents:
-
Thiophene[1]
-
Succinic Anhydride[2]
-
Aluminum Chloride (
) -
Hydrazine Hydrate (
) -
Bromine (
) or Sodium 3-nitrobenzenesulfonate (oxidizing agent)
Figure 2.1: Synthetic route from thiophene precursors to the aromatic pyridazinone core.
Critical Experimental Notes
-
The Dihydro Trap: The reaction with hydrazine initially yields the 4,5-dihydro derivative. Many commercial sources mislabel this intermediate as the final aromatic product. You must perform the oxidation step (Step 3) to restore the double bond at C4-C5 and achieve the full heteroaromatic system capable of the specific tautomerism discussed here.
-
Purification: The lactam form is highly crystalline and high-melting (>200°C). Recrystallization from ethanol/DMF is preferred over chromatography due to poor solubility in non-polar solvents.
Part 3: Analytical Characterization & Validation
Distinguishing the tautomers requires specific spectroscopic evidence. The following table summarizes the expected signals for the dominant Lactam form versus the theoretical Lactim .
Spectroscopic Signatures Table
| Method | Parameter | Lactam (Observed) | Lactim (Theoretical/Minor) |
| NH Signal | Absent | ||
| OH Signal | Absent | ||
| C3 Carbon | |||
| IR | C=O Stretch | Strong band at 1650 – 1680 cm | Absent |
| IR | OH Stretch | Broad H-bonded region (if dimerized) | Sharp band >3500 cm |
| X-Ray | C3-N2 Bond | Single bond character (~1.36 Å) | Double bond character (~1.30 Å) |
| X-Ray | C3-O Bond | Double bond character (~1.24 Å) | Single bond character (~1.34 Å) |
Protocol: NMR Validation
To conclusively prove the lactam structure:
-
Solvent Choice: Use DMSO-d6 . Chloroform-d is often too non-polar to dissolve the compound, and its lack of H-bond accepting capability can lead to aggregation broadening.
-
Experiment: Run a standard
H NMR. -
Validation: Look for the characteristic NH proton >12 ppm.
-
Confirmation: Add 1-2 drops of
to the NMR tube and shake. The signal >12 ppm should disappear (deuterium exchange), confirming it is a labile N-H or O-H. The chemical shift position (>12 ppm) strongly favors the amide N-H over a phenolic O-H.
Part 4: Pharmacological Implications[3][4][5]
The tautomeric state is not merely an academic curiosity; it defines the ligand-protein interaction landscape.
The Pharmacophore
In the context of COX-2 inhibition or PDE (phosphodiesterase) inhibition, the pyridazin-3(2H)-one motif acts as a specific donor-acceptor system:
-
C=O (Carbonyl): Hydrogen Bond Acceptor (HBA).
-
N-H (Amide): Hydrogen Bond Donor (HBD).
If the molecule existed as the -ol (lactim) form, the H-bonding pattern would invert (OH as donor, Ring N as acceptor), potentially abolishing binding affinity.
Biological Activity
Research indicates that 6-substituted pyridazinones, particularly those with thiophene or phenyl rings, exhibit significant bioactivity:
-
Cardiotonic: Via PDE III inhibition (positive inotropic effect).
-
Antihypertensive: Vasodilation properties.
The stability of the lactam tautomer ensures that the drug presents a consistent face to the biological target, reducing entropic penalties during binding.
References
-
Jones, R. A., & Whitmore, A. (2007).[5] The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(xi), 114-119. Link
-
Boukharsa, Y., et al. (2014).[6] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[6] Link
-
Emamian, S. R., et al. (2014).[7] Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54.[7] Link
-
Rathish, I. G., et al. (2012). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Arzneimittelforschung, 62(09), 419-426. Link
-
Sotelo, E., et al. (2002). Pyridazine derivatives: A new class of selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 10(11), 3593-3601. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. sarpublication.com [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scispace.com [scispace.com]
- 7. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
Modular Assembly of Pyridazine Pharmacophores: From IEDDA Ligation to Late-Stage Radical Functionalization
Executive Summary: The Pyridazine Advantage
In the landscape of modern medicinal chemistry, the 1,2-diazine (pyridazine) core has transcended its traditional role as a mere herbicide scaffold (e.g., chloridazon) to become a privileged motif in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis.
Unlike its isomers pyrazine (1,4) and pyrimidine (1,3), pyridazine offers a unique dipole moment (3.95 D) and a "silent" polarity that improves water solubility without incurring the metabolic liability of high lipophilicity. The adjacent nitrogen atoms provide a distinct hydrogen bond acceptor profile, while the C3/C6 positions allow for linear vector exploration, and C4/C5 offer vectors for globular expansion.
This guide details the strategic integration of pyridazine building blocks into library synthesis, focusing on two orthogonal methodologies: De Novo Assembly via Inverse Electron-Demand Diels-Alder (IEDDA) and Late-Stage C-H Functionalization via Minisci-type radical addition.
Part 1: Physicochemical Justification & Scaffold Logic
The decision to incorporate a pyridazine core is rarely accidental. It is a strategic bioisosteric replacement for phenyl or pyridine rings to modulate physicochemical properties.
Table 1: Comparative Physicochemical Profile (Calculated)
| Property | Benzene | Pyridine | Pyridazine | Impact on Drug Design |
| logP (Consensus) | 2.14 | 0.65 | -0.79 | Drastic solubility improvement; lowers non-specific binding. |
| tPSA (Ų) | 0.00 | 12.89 | 25.78 | Increased polar surface area without adding molecular weight. |
| pKa (Conjugate Acid) | N/A | 5.2 | 2.3 | Less basic than pyridine; reduces lysosomal trapping risks. |
| Dipole Moment (D) | 0.00 | 2.20 | 3.95 | Stronger dipole interactions; unique pi-stacking geometry. |
Expert Insight: The low pKa of pyridazine (2.3) is critical. Unlike pyridine, which is often protonated at physiological pH (leading to hERG liability or poor membrane permeability), pyridazine remains neutral, facilitating passive transport while maintaining high aqueous solubility.
Part 2: De Novo Assembly via IEDDA (The "Click" Approach)
For library synthesis, particularly in DEL (DNA-Encoded Libraries), the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained alkenes or alkynes is the gold standard. It is bioorthogonal, catalyst-free, and yields the pyridazine core as the product of the ligation.
Mechanism of Action
The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder elimination of nitrogen gas (
Visualization: IEDDA Reaction Pathway[1][2]
Caption: The IEDDA cascade converts tetrazines to pyridazines via N2 elimination, ensuring irreversibility.
Protocol 1: On-DNA Synthesis of Pyridazines via IEDDA
This protocol is optimized for DNA-tagged substrates, ensuring DNA integrity is maintained (pH 7-8, aqueous).
Reagents:
-
Substrate: DNA-tagged alkyne (1 mM in water).
-
Reagent: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (5 mM in DMSO).
-
Buffer: 500 mM Borate buffer (pH 8.0).
Workflow:
-
Preparation: In a 96-well plate, combine 10 µL of DNA-tagged alkyne solution with 5 µL of Borate buffer.
-
Addition: Add 5 µL of the Tetrazine stock solution. Final concentration: 0.5 mM DNA, 1.25 mM Tetrazine (2.5 eq).
-
Incubation: Seal plate and incubate at 25°C for 2 hours. Note: Reaction is usually visible by the disappearance of the tetrazine's characteristic pink/red color.
-
Quenching: Add 50 equivalents of a scavenger (e.g., bicyclo[6.1.0]non-4-yne) if downstream processing requires removal of excess tetrazine, though usually ethanol precipitation removes small molecules.
-
Validation: Analyze via LC-MS (OLIGPRO mode). Expect mass shift corresponding to Tetrazine MW minus
(28 Da).
Part 3: Late-Stage Functionalization (The "Decorate" Approach)
While IEDDA builds the ring, medicinal chemistry often requires decorating an existing core. The electron-deficient nature of pyridazine makes electrophilic aromatic substitution (SEAr) nearly impossible. Instead, we utilize Minisci-type radical alkylation to functionalize the C4 and C5 positions.
The Regioselectivity Challenge
Pyridazines are naturally prone to nucleophilic radical attack at C4/C5.[1] However, controlling which position reacts requires understanding the electronic bias of substituents at C3/C6.
-
Alpha-Effect: An electron-withdrawing group (EWG) at C3 activates C4.
-
Steric Control: Bulky groups at C3 can push substitution to C5.
Visualization: Functionalization Decision Logic
Caption: Logic flow for selecting between Cross-Coupling and Minisci C-H activation based on scaffold substitution.
Protocol 2: Innate C-H Functionalization (Minisci Alkylation)
This protocol introduces an alkyl group (e.g., isopropyl, cyclobutyl) at the electron-deficient C4/C5 positions using a carboxylic acid as the radical precursor.
Reagents:
-
Substrate: 3,6-Dichloropyridazine (0.5 mmol).
-
Radical Source: Isobutyric acid (2.0 mmol, 4 eq).
-
Oxidant: Ammonium persulfate
(1.5 mmol, 3 eq). -
Catalyst: Silver nitrate
(0.1 mmol, 20 mol%). -
Solvent: DCM:Water (1:1 biphasic mixture, 4 mL total).
-
Additive: TFA (1.0 eq) – Critical for protonating the pyridazine to increase electrophilicity.
Step-by-Step Methodology:
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyridazine substrate in 2 mL DCM.
-
Aqueous Phase: In a separate tube, dissolve
, , and isobutyric acid in 2 mL distilled water. -
Initiation: Add the aqueous solution to the organic phase. Add TFA (38 µL).
-
Reaction: Vigorously stir the biphasic mixture at 40°C. Note: Vigorous stirring is essential to create an emulsion for radical transfer.
-
Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS every 30 minutes. The reaction typically completes in 1-2 hours.
-
Workup: Basify with sat.
to pH 8. Extract with DCM (3x). Dry organic layer over . -
Purification: Flash column chromatography.
-
Expectation: Mono-alkylation is major; di-alkylation is possible if excess radical is generated.
-
Part 4: Troubleshooting & Critical Parameters
Catalyst Poisoning in Cross-Couplings
When performing Suzuki couplings on chloropyridazines (the "Yes_Halogen" path in the diagram), the N-N bond can coordinate to Palladium, poisoning the catalyst.
-
Solution: Use bulky phosphine ligands like XPhos or RuPhos which sterically crowd the metal center, preventing non-productive coordination by the pyridazine nitrogens.
Handling Diazo Intermediates
For IEDDA, if synthesizing tetrazines from nitriles, hydrazine is used.
-
Safety: Hydrazine is toxic and unstable. Ensure all tetrazine precursors are fully oxidized (using
/acid or DDQ) before isolation, as dihydrotetrazines are less stable and prone to auto-oxidation.
References
-
Inverse electron demand Diels–Alder reactions in chemical biology. Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. Source: Journal of the American Chemical Society (JACS) / NIH PubMed Central URL:[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Source: NIH PubMed Central (Bioorganic & Medicinal Chemistry Letters) URL:[Link]
-
Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
Pyridine-to-Pyridazine Skeletal Editing. Source: Journal of the American Chemical Society (JACS) URL:[Link]
Sources
Methodological & Application
Synthesis of Pyridazinyl Ether Amines: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyridazine core represents a privileged scaffold due to its unique physicochemical properties and its prevalence in a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of the key reagents and detailed protocols for the synthesis of pyridazinyl ether amines, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors.[3][4][5][6]
Introduction to Pyridazinyl Ether Amines in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, offers a unique combination of properties that make it an attractive component in drug design. Its polar nature can improve aqueous solubility and its hydrogen bonding capabilities can facilitate strong interactions with biological targets. The incorporation of an ether and an amine functionality onto the pyridazine scaffold further enhances its potential for molecular recognition and allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties. Pyridazinyl ether amines are key intermediates and final compounds in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[3][7]
Core Synthetic Strategies
The synthesis of pyridazinyl ether amines is typically achieved through a multi-step process, primarily relying on the principles of nucleophilic aromatic substitution (SNAr). The two most common strategies are:
-
Ether Formation followed by Amination: This is the most prevalent route, where a dihalo-pyridazine is first reacted with an alcohol or phenol to form a pyridazinyl ether, which is then subsequently converted to the corresponding amine.
-
Amination followed by Ether Formation: In this alternative approach, a dihalo-pyridazine is first aminated, and the resulting amino-halo-pyridazine is then reacted with an alcohol or phenol to form the final product.
The choice of strategy often depends on the desired substitution pattern and the reactivity of the specific reagents.
Part 1: Synthesis of the Pyridazinyl Ether Intermediate via Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of pyridazinyl ether amine synthesis is the formation of the ether linkage through an SNAr reaction. This reaction involves the displacement of a halide (typically chlorine) from an electron-deficient pyridazine ring by an alkoxide or phenoxide nucleophile.
Mechanism of SNAr Etherification
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the leaving group.[8][9]
Caption: SNAr mechanism for pyridazinyl ether formation.
Key Reagents for Ether Formation
| Reagent Class | Examples | Role & Considerations |
| Pyridazine Substrate | 3,6-Dichloropyridazine[10] | The starting scaffold. The two chlorine atoms provide sites for sequential substitution. |
| Nucleophile | Phenol, substituted phenols, aliphatic alcohols | The source of the ether's oxygen atom. The choice of alcohol/phenol determines the final ether structure. |
| Base | Potassium carbonate (K₂CO₃)[11], Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | Deprotonates the alcohol/phenol to generate the more nucleophilic alkoxide/phenoxide. The choice of base depends on the acidity of the alcohol/phenol. |
| Solvent | Dimethylformamide (DMF), Acetonitrile (ACN), Toluene | Aprotic polar solvents are generally preferred to solubilize the reactants and facilitate the reaction. |
Detailed Protocol: Synthesis of 3-Chloro-6-phenoxypyridazine
This protocol describes the synthesis of a common pyridazinyl ether intermediate.
Materials:
-
3,6-Dichloropyridazine
-
Phenol
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.
-
Add 3,6-dichloropyridazine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-phenoxypyridazine.
Part 2: Conversion of Pyridazinyl Ether to Pyridazinyl Ether Amine
Once the pyridazinyl ether intermediate is obtained, the remaining chlorine atom can be substituted with an amino group. This can be achieved through direct amination with ammonia or a primary amine, or via a more versatile approach using hydrazine followed by reduction.
Method A: Direct Amination
Direct amination involves the SNAr of the chloropyridazinyl ether with ammonia or a primary amine. This method is straightforward but may require high temperatures and pressures.
Caption: Direct amination workflow.
Detailed Protocol: Synthesis of 3-Amino-6-phenoxypyridazine via Direct Amination
Materials:
-
3-Chloro-6-phenoxypyridazine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Pressure vessel (autoclave or sealed tube)
Procedure:
-
In a pressure vessel, combine 3-chloro-6-phenoxypyridazine (1.0 eq), aqueous ammonia (10-20 eq), and ethanol.
-
Seal the vessel and heat to 120-150 °C for 12-24 hours. Caution: This reaction generates high pressure. Use appropriate safety precautions.
-
After cooling to room temperature, carefully open the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by recrystallization or column chromatography to yield 3-amino-6-phenoxypyridazine.
Method B: Hydrazine Displacement and Reduction
This two-step method offers a milder alternative to direct amination. The chloropyridazinyl ether is first reacted with hydrazine to form a hydrazinyl intermediate, which is then reduced to the primary amine.
Caption: Hydrazine displacement and reduction workflow.
Detailed Protocol: Synthesis of 3-Amino-6-phenoxypyridazine via Hydrazine Intermediate
Step 1: Synthesis of 3-Hydrazinyl-6-phenoxypyridazine [12][13]
Materials:
-
3-Chloro-6-phenoxypyridazine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 3-chloro-6-phenoxypyridazine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5-10 eq) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude hydrazinyl intermediate can often be used directly in the next step without further purification.
Step 2: Reduction to 3-Amino-6-phenoxypyridazine [14][15]
Materials:
-
3-Hydrazinyl-6-phenoxypyridazine
-
Raney Nickel (or other suitable reduction catalyst, e.g., Pd/C)
-
Ethanol
-
Hydrogen gas source (or transfer hydrogenation reagent like ammonium formate)
Procedure:
-
Suspend the crude 3-hydrazinyl-6-phenoxypyridazine in ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (or add a hydrogen donor) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 3-amino-6-phenoxypyridazine.
Alternative Strategy: Buchwald-Hartwig Amination
For more complex or sensitive substrates, the Buchwald-Hartwig amination offers a powerful and versatile method for C-N bond formation.[2][16] This palladium-catalyzed cross-coupling reaction can be used to directly aminate the chloropyridazinyl ether with a wide range of amines.[17][18][19]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting and Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in ether formation | Incomplete deprotonation of the alcohol/phenol. | Use a stronger base (e.g., NaH instead of K₂CO₃).[11] |
| Low reactivity of the alkylating agent. | Use an alkyl iodide or add a catalytic amount of NaI (Finkelstein reaction).[11] | |
| Hydrolysis of the chloropyridazine.[13] | Ensure anhydrous conditions by using dry solvents and reagents. | |
| Formation of di-substituted products | Use of excess nucleophile. | Use a stoichiometric amount or slight excess of the nucleophile. |
| High reaction temperature or prolonged reaction time. | Optimize the reaction conditions to favor mono-substitution.[20] | |
| Incomplete amination | Insufficient temperature or pressure. | Increase the reaction temperature and ensure the reaction vessel is properly sealed.[21] |
| Deactivation of the catalyst (in Buchwald-Hartwig). | Use fresh catalyst and ligand, and ensure the reaction is performed under an inert atmosphere.[22] |
References
-
PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]
-
ResearchGate. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (n.d.). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]
-
PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Durham E-Theses. (n.d.). a sca old for the synthesis of highly functionalised heterocycles. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]
-
ResearchGate. (n.d.). Base-dependent selectivity of an SNAr reaction | Request PDF. [Link]
-
PubMed. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. [Link]
-
PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
ACS Omega. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
-
ACS Omega. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
-
PMC. (n.d.). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
ACS.org. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
PubMed. (n.d.). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. [Link]
-
PubMed. (n.d.). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
PubChem. (n.d.). 3,6-Dichloropyridazine. [Link]
-
PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
RSC Publishing. (2025). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. [Link]
-
PubMed. (2018). Identifying the Hydrolysis of Carbonyl Sulfide as a Side Reaction Impeding the Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 20. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
Application Notes & Protocols: Strategic N-Alkylation of Pyridazinones using 2-Chloroethylamine Hydrochloride
Introduction: The Strategic Value of the Aminoethyl Moiety on the Pyridazinone Scaffold
Pyridazinone and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[1][2][3] The versatility of the pyridazinone ring system stems from its unique electronic properties and its capacity for substitution at various positions, allowing for the fine-tuning of pharmacological profiles.[4][5]
A frequent and highly effective strategy in drug design is the introduction of an aminoethyl side chain (-CH₂CH₂NH₂) onto a core scaffold. This moiety can significantly enhance a molecule's pharmacokinetic properties by improving aqueous solubility and providing a basic nitrogen center for salt formation or crucial hydrogen bonding interactions with biological targets. 2-Chloroethylamine hydrochloride is a primary and efficient reagent for installing this valuable functional group.[6]
This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical safety considerations for the N-alkylation of pyridazinones using 2-chloroethylamine hydrochloride. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.
The Core Mechanism: Aziridinium Ion-Mediated Alkylation
A common misconception is that the reaction proceeds via a simple direct Sₙ2 displacement of the chloride by the pyridazinone nitrogen. The actual mechanism is more nuanced and significantly influenced by the inherent reactivity of β-haloethylamines. The process occurs in two distinct, critical steps:
-
In Situ Formation of the Aziridinium Ion: In the presence of a base, 2-chloroethylamine undergoes a rapid intramolecular cyclization. The amine nitrogen attacks the adjacent carbon bearing the chlorine atom, displacing the chloride and forming a highly strained, three-membered ring known as an aziridinium ion.[7][8][9] This cation is a potent electrophile, far more reactive than the starting alkyl chloride.
-
Nucleophilic Ring-Opening: The pyridazinone, having been deprotonated by the base to form a nucleophilic anion (typically at the N2 position), attacks one of the carbon atoms of the aziridinium ring. This attack relieves the ring strain, opening the three-membered ring and resulting in the formation of the desired N-aminoethyl pyridazinone product.
Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The choice of base and solvent must facilitate both the deprotonation of the pyridazinone and the formation and subsequent reaction of the aziridinium intermediate.
Caption: Reaction mechanism for N-alkylation via an aziridinium ion intermediate.
Detailed Experimental Protocols
This section provides a general, robust protocol for the N-alkylation of a representative pyridazinone. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific substrate.
Protocol 1: Synthesis of 2-(2-Aminoethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Objective: To introduce an aminoethyl group at the N2 position of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold.
Materials:
-
6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq)
-
2-Chloroethylamine hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Causality Note: Anhydrous conditions are critical, especially when using a strong base like NaH, to prevent quenching of the base and unwanted side reactions. DMF is an excellent polar aprotic solvent that effectively solvates ions and promotes Sₙ2-type reactions.
-
-
Deprotonation: Add the base.
-
If using K₂CO₃: Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
If using NaH: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Causality Note: K₂CO₃ is a milder, safer base suitable for many substrates. NaH is a much stronger, non-nucleophilic base that ensures complete and rapid deprotonation of the pyridazinone nitrogen, which can be beneficial for less reactive substrates. The stoichiometry of the base must account for neutralizing the hydrochloride salt of the reagent and deprotonating the pyridazinone.
-
-
Addition of Alkylating Agent: Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture in one portion.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system). The reaction is typically complete within 4-12 hours.
-
Self-Validation: The reaction can be monitored by observing the consumption of the starting pyridazinone spot and the appearance of a new, more polar product spot on the TLC plate.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash with brine.
-
Causality Note: The aqueous work-up removes the DMF solvent and inorganic salts. Washing with brine helps to remove residual water from the organic phase.
-
-
Purification: a. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. c. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11][12]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Applications of Aziridinium Ions | Encyclopedia MDPI [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. biomedpharmajournal.org [biomedpharmajournal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Precision Amide Coupling with Pyridazinyl-Ethylamine Linkers
This is a comprehensive Application Note and Protocol guide for amide coupling reactions utilizing pyridazinyl-ethylamine linkers.
Introduction & Scope
Pyridazinyl-ethylamine linkers are increasingly deployed in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD) due to the pyridazine ring’s unique physicochemical profile. Unlike phenyl or pyridine analogs, the pyridazine core offers:
-
High Dipole Moment (~3.9 D): Enhances water solubility and permeability via "chameleon" behavior.
-
Metabolic Stability: Low affinity for CYP450 enzymes compared to other diazines.
-
Dual H-Bond Acceptance: The N-N bond provides a focused electrostatic potential for binding interactions.
However, the coupling of 2-(pyridazin-3-yl)ethanamine (and its regioisomers) presents specific synthetic challenges. While the ethylamine moiety is a standard primary amine, the electron-deficient heteroaromatic ring induces inductive effects that alter nucleophilicity and solubility profiles. This guide provides optimized protocols to mitigate aggregation, prevent side reactions, and maximize yield.
Mechanistic Considerations
pKa and Nucleophilicity
The inductive electron-withdrawal from the pyridazine ring (via the ethyl chain) lowers the pKa of the terminal amine compared to standard alkyl amines.
-
Standard Ethylamine pKa: ~10.7
-
Pyridazinyl-Ethylamine pKa: ~9.2 – 9.6 (Estimated)
-
Implication: The amine is less basic, meaning it is easier to deprotonate with standard organic bases (DIPEA, NMM), but slightly less nucleophilic towards activated esters.
The "Pyridazine Trap" (Aggregation)
Pyridazines are prone to
-
Solution: Use polar aprotic solvents (DMF, DMAc, NMP) or "green" alternatives like 2-MeTHF which disrupt these interactions better than DCM.
Regioselectivity Risks
While the ring nitrogens are weakly basic (pKa ~2.3), highly activated acylating agents (e.g., acid chlorides) can theoretically cause transient N-acylation on the ring, especially if the ethylamine is sterically hindered. This is generally reversible but can complicate monitoring.
Decision Logic & Workflow
The following decision tree outlines the optimal synthetic route based on substrate scale and complexity.
Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Standard)
Best for: Small scale, precious payloads, library synthesis. Mechanism: Generates a highly reactive At-ester (7-azabenzotriazole active ester).
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Pyridazinyl-ethylamine linker (HCl salt) (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.
-
Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2–5 minutes. Note: The solution should turn slightly yellow.
-
Amine Prep: In a separate vial, dissolve the Pyridazinyl-ethylamine HCl salt in minimal DMF with remaining DIPEA (2.0–3.0 equiv). Ensure the salt is fully neutralized (sonicate if necessary).
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the acid (M-H) and appearance of Product (M+H).
-
QC Check: If the reaction stalls, add 0.1 equiv of HOAt (if available) or heat to 40°C.
-
-
Workup:
Protocol B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>1g), avoiding epimerization, simple workup.[3] Mechanism: T3P acts as a water-scavenger and activating agent, forming a mixed anhydride.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Pyridazinyl-ethylamine linker (1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor).
Step-by-Step:
-
Charge: Combine Carboxylic Acid , Pyridazinyl-ethylamine , and Solvent (0.2 – 0.5 M) in a flask.
-
Base: Add Pyridine (or NMM). Cool to 0°C if the acid is chiral/epimerization-prone.[2]
-
Reagent: Add T3P solution dropwise over 5-10 minutes.
-
Reaction: Allow to warm to RT and stir. T3P reactions are often slower; allow 4–16 hours.
-
Workup (The "Magic" Step):
Protocol C: "Difficult" Substrates (Ghosez Reagent)
Best for: Sterically hindered acids or low-nucleophilicity amines.
Step-by-Step:
-
Dissolve Carboxylic Acid in DCM (or CHCl3).
-
Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez Reagent) (1.1 equiv). Stir 1h at RT to form the Acid Chloride (check by MeOH quench on TLC/LCMS -> Methyl Ester).
-
Add the Pyridazinyl-ethylamine (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir 1–2 hours.
Purification & Quality Control
SCX Catch-and-Release (Caution Required)
Using Strong Cation Exchange (SCX) cartridges is common for amine purification, but pyridazines require care.
-
The Issue: The pyridazine ring is weakly basic (pKa ~2.3). Standard SCX protocols (loading in MeOH, washing with MeOH, eluting with NH3/MeOH) might not retain the amide product if the only basic center is the pyridazine ring, as it may elute during the wash steps if the solvent is slightly acidic or if the interaction is too weak.
-
Recommendation: Use SCX only to remove excess starting amine (which binds strongly). The product (amide) should elute in the flow-through or initial wash if the eluent is neutral.
-
Protocol: Load reaction mixture (in MeOH/DCM) -> Collect Flow-through (Product) -> Wash with MeOH (Product) -> Elute with 2M NH3/MeOH (Waste/Unreacted Amine).
-
Analytical Data Summary
When characterizing these linkers, specific NMR signatures confirm the structure.[4]
| Feature | 1H NMR Signal (approx. ppm) | Multiplicity | Notes |
| Pyridazine H-3/H-6 | 9.0 – 9.2 | Doublet/Singlet | Highly deshielded due to N=N anisotropy. |
| Pyridazine H-4/H-5 | 7.4 – 7.8 | Multiplet | Characteristic aromatic region. |
| Linker | 3.4 – 3.8 | Quartet (after coupling) | Shifts downfield from ~2.8 ppm upon amide formation. |
| Amide NH | 8.0 – 8.8 | Broad Triplet | Diagnostic for successful coupling. |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Conversion (<20%) | Amine salt not neutralized. | Ensure DIPEA > 3.0 equiv.[5] Check pH of reaction (should be basic, pH > 8 on wet paper). |
| Reaction Gels/Precipitates | Aggregation of linker. | Switch solvent to DMAc or NMP. Add LiCl (0.4M) to break H-bond networks. |
| Extra Peak M+42 or M+28 | Acetylation/Formylation. | Avoid DMF/DMAc heating >60°C. Use fresh solvents. |
| Product in Aqueous Waste | High polarity of pyridazine. | Do not use dilute acid washes for workup if the product is amphoteric. Use "salting out" (saturation with NaCl) and extract with DCM/IPA (3:1). |
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051. Link
-
Meanwell, N. A. "The pyridazine heterocycle in molecular recognition and drug discovery."[6][7] Medicinal Chemistry Research, 2023, 32, 1853–1921.[6] Link
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link
-
Matviitsuk, A., et al. "Pyridazine-based scaffolds: synthesis and application in medicinal chemistry." Chemistry of Heterocyclic Compounds, 2018.[8] Link
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for HATU, T3P, and Pyridazine derivatives before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Thienyl-Pyridazine PROTAC Linkers
Abstract & Introduction
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed not only by the affinity of the warhead and E3 ligase ligand but critically by the linker .[1][2][3][4][5][6][7] While first-generation PROTACs relied on flexible polyethylene glycol (PEG) or alkyl chains, modern medicinal chemistry is shifting toward rigid, aromatic-rich linkers .
This guide details the synthesis of thienyl-pyridazine bi-heteroaryl linkers. Unlike "floppy" PEG chains, this scaffold restricts the conformational ensemble of the PROTAC, reducing the entropic penalty upon ternary complex formation. The thienyl-pyridazine motif offers distinct advantages:
-
Defined Exit Vectors: The 2,5-thienyl and 3,6-pyridazine substitution patterns provide a linear or slightly angular geometry, often ideal for deep binding pockets.
-
Permeability: Replacing polar PEG chains with aromatic heterocycles often improves lipophilicity-dependent membrane permeability (
). -
Metabolic Stability: Rigid heteroaryls are generally more resistant to oxidative metabolism than long alkyl/ether chains.
Design Logic: The "Rigid Linker" Advantage
The transition from flexible to rigid linkers is a strategy to maximize cooperativity ($ \alpha
Figure 1: Thermodynamic rationale for selecting rigid thienyl-pyridazine scaffolds over flexible chains.
Retrosynthetic Strategy
To function as a linker, the scaffold must be bifunctional . We will synthesize a core intermediate containing:
-
Carboxyl Handle (Thiophene side): For amide coupling to an amine-bearing ligand.
-
Electrophilic Handle (Pyridazine side): A chlorine atom for
displacement or further cross-coupling.
Target Intermediate: Methyl 5-(6-chloropyridazin-3-yl)thiophene-2-carboxylate.
Experimental Protocols
Protocol A: Mono-Suzuki Cross-Coupling
Objective: Selectively couple 3,6-dichloropyridazine with a thienyl boronic acid without inducing bis-coupling.
Mechanism: Palladium-catalyzed Suzuki-Miyaura coupling.[8][9][10][11] Critical Variable: Stoichiometry. The dichloride must be in excess to favor mono-substitution.
Materials
-
Reactant A: 3,6-Dichloropyridazine (1.5 equiv)
-
Reactant B: (5-(methoxycarbonyl)thiophen-2-yl)boronic acid (1.0 equiv)
-
Catalyst:
(0.05 equiv)-
Note: The bidentate dppf ligand has a large bite angle, enhancing stability and promoting reductive elimination.
-
-
Base:
(2.0 equiv) or (2M aqueous). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Procedure
-
Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes.[12] Dissolved oxygen is the primary cause of homocoupling side-products.
-
Assembly: Add 3,6-dichloropyridazine (1.5 eq), Thienyl boronic acid (1.0 eq), and Base (2.0 eq) to the vial.
-
Catalyst Addition: Add
(5 mol%) last. Quickly seal the vial. -
Reaction: Heat to 85°C for 4–6 hours.
-
Work-up:
-
Cool to RT. Dilute with EtOAc.
-
Wash with water (x2) and brine (x1).
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash Chromatography (Hexane/EtOAc gradient).
-
Elution Order: Excess 3,6-dichloropyridazine (elutes first) -> Product -> Bis-coupled impurity (elutes last).
-
Protocol B: Linker Extension via
Objective: Functionalize the remaining pyridazine-chloride with a diamine spacer to attach the E3 ligase ligand.
Materials
-
Substrate: Product from Protocol A (1.0 equiv).
-
Nucleophile: N-Boc-piperazine or a mono-Boc-diamine (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate
).
Step-by-Step Procedure
-
Dissolve the chloropyridazine-thiophene intermediate in DMSO (0.2 M concentration).
-
Add the amine nucleophile and DIPEA.
-
Heat to 100°C for 12 hours.
-
Work-up: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with DCM.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic workflow for the bifunctional thienyl-pyridazine linker.
Data Summary & Troubleshooting
Stoichiometry Impact Table
| Reactant Ratio (Dichloride : Boronic) | Mono-Coupled Yield | Bis-Coupled (Impurity) | Recommendation |
| 1 : 1 | 45-55% | 20-30% | Not Recommended |
| 1.5 : 1 | 70-80% | < 10% | Optimal |
| 3 : 1 | > 85% | < 2% | Good, but wasteful of dichloride |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning ( | Degas solvents more rigorously. Switch to fresh catalyst. |
| Protodeboronation | Boronic acid instability | Switch base to |
| Bis-coupling | High local concentration | Add Boronic acid slowly (dropwise) to the Dichloride solution. |
| Black Precipitate | Pd precipitation (Pd black) | Add more ligand ( |
References
-
Review of PROTAC Linkerology: Troup, R. I., et al. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] [Link]
-
Suzuki Coupling of Pyridazines: Gomes, C. S. B., et al. (2018).[9] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. Molecules. [Link]
-
Rigid Linker Advantages: Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. sciforum.net [sciforum.net]
Application Note: High-Throughput Access to Pyridazinyl Ethers via Microwave-Assisted
Executive Summary
Pyridazinyl ethers are privileged structural motifs in medicinal chemistry, appearing in diverse pharmacophores ranging from GABA antagonists (e.g., Gabazine) to herbicides and anti-inflammatory agents. Traditional synthesis via thermal Nucleophilic Aromatic Substitution (
This guide details a Microwave-Assisted protocol that reduces reaction times to 10–20 minutes while significantly improving yield and purity.[1] By leveraging the specific dielectric heating effects of microwave irradiation, researchers can overcome the activation energy barrier of the electron-deficient pyridazine ring more efficiently than with conductive heating.
Mechanistic Insight: Why Microwave?
The Thermal Bottleneck
In a standard thermal
The Microwave Advantage
Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction .
-
Dipolar Polarization: Polar solvent molecules (e.g., DMSO, DMF) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat instantly.
-
Specific Microwave Effect: In
reactions, the transition state is more polar than the ground state. Microwave irradiation is postulated to selectively stabilize this polar transition state, lowering the activation energy ( ) and accelerating the reaction beyond simple thermal effects [1].
Strategic Optimization: Solvent & Base Selection
Success depends on matching the "loss tangent" (
| Component | Recommendation | Rationale |
| Solvent (Standard) | DMF or Acetonitrile | High |
| Solvent (Difficult) | NMP (N-Methyl-2-pyrrolidone) | Higher boiling point ( |
| Solvent (Green) | Water (with phase transfer) | Water is an excellent microwave absorber. Requires hydrophobic catalysts (e.g., TBAB). |
| Base (Standard) | Cheap, effective for phenols with pKa < 10. | |
| Base (Difficult) | "Cesium Effect": Higher solubility in organic solvents and a "naked" carbonate anion increase basicity and reaction rate. |
Experimental Protocols
Protocol A: Standard Library Synthesis (General Purpose)
Best for: 3,6-dichloropyridazine + substituted phenols/alcohols.
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Substituted Phenol (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (ACN) or DMF (3–5 mL per mmol)
-
Microwave Vial (10 mL or 30 mL depending on scale)
Workflow:
-
Charge: Add the pyridazine, phenol, and
to the microwave vial. -
Solvate: Add ACN or DMF. Add a magnetic stir bar.[2]
-
Seal: Cap the vial with a PTFE-lined septum.
-
Irradiate:
-
Mode: Dynamic (hold temperature).
-
Temp:
C. -
Time: 10 minutes.
-
Stirring: High.
-
-
Workup: Cool to RT using the reactor's compressed air jet. Pour into water (30 mL). If solid precipitates, filter and wash.[3] If oil forms, extract with EtOAc.
Protocol B: "The Hammer" (Sterically Hindered/Deactivated)
Best for: Ortho-substituted phenols or aliphatic alcohols with low nucleophilicity.
Modifications:
-
Solvent: Switch to NMP (N-Methyl-2-pyrrolidone).
-
Base: Switch to Cesium Carbonate (
) . -
Conditions: Irradiate at
C for 20 minutes . -
Note: NMP is difficult to remove via evaporation. Use an aqueous workup with multiple brine washes to remove the solvent.
Protocol C: Green Aqueous Synthesis
Best for: Environmental sustainability and simple workup.
Modifications:
-
Solvent: Water (degassed).
-
Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).
-
Conditions: Irradiate at
C for 15 minutes . -
Benefit: Product usually precipitates out of the water upon cooling, requiring only filtration [2].
Data & Validation
Yield Comparison: Thermal vs. Microwave
Reaction: 3,6-dichloropyridazine + 4-chlorophenol
| Method | Solvent | Temp ( | Time | Yield (%) | Purity (LCMS) |
| Thermal (Reflux) | Acetone | 56 | 18 hrs | 65% | 82% |
| Thermal (Sealed) | DMF | 120 | 4 hrs | 72% | 88% |
| Microwave | DMF | 120 | 10 min | 92% | >98% |
| Microwave (Green) | Water | 100 | 15 min | 89% | 96% |
Data aggregated from internal optimization and literature precedents [2, 3].
Process Visualization
Workflow Diagram
The following diagram outlines the logical flow for synthesizing pyridazinyl ethers, including decision points for workup based on product state.
Figure 1: Standard Operating Procedure (SOP) for Microwave-Assisted
Troubleshooting Logic
Use this logic gate when reactions fail or yields are low.
Figure 2: Troubleshooting decision tree for reaction optimization.
References
-
Loupy, A. (2004).[4] Solvent-free microwave organic synthesis as an efficient procedure for green chemistry.[1][4] Comptes Rendus Chimie, 7(6-7), 607-617.
-
Khalafy, J., et al. (2015). A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids as an Environmentally Friendly Alternative.[2][4] Scientific Research Publishing.
-
Bagley, M. C., et al. (2002).[1] A new one-step synthesis of pyridines under microwave-assisted conditions.[1] Tetrahedron Letters, 43(46), 8331-8334.
-
Wuxi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridazines. QM Magic Class, Chapter 29.
Sources
Troubleshooting & Optimization
Purification methods for (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the purification of (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine .
This molecule presents a unique separation challenge due to its mixed-polarity structural motifs:
-
Primary Aliphatic Amine : Highly basic (pKa ~9.5) and a strong hydrogen bond donor/acceptor.
-
Pyridazine Core : A weakly basic (pKa ~2.5) heteroaromatic ring highly prone to hydrogen bonding[1].
-
Thienyl Moiety : A neutral, lipophilic tail.
Because of this profile, standard purification methods often fail, leading to streaking on columns, poor mass recovery, or persistent impurities. The workflows and protocols below are engineered to exploit these specific chemical properties, ensuring a self-validating and highly pure output.
Section 1: Visual Workflows & Decision Logic
To optimize your time and yield, select your purification strategy based on the purity required for your downstream applications.
Caption: Decision tree for selecting the appropriate chromatographic purification method.
Caption: Workflow for acid-base catch and release extraction of primary amines.
Section 2: Troubleshooting & FAQs
Q: Why does my compound streak severely on standard silica TLC, and how do I fix it? A: The primary amine group is highly basic. Standard silica gel contains surface silanol groups (Si-OH) which are mildly acidic (pKa ~4.5-5.5). The amine protonates these silanols, forming strong ionic interactions (Si-O⁻ ⁺H₃N-R) that cause irreversible adsorption and tailing[2]. Solution: Add a basic modifier to your mobile phase (e.g., 1-5% aqueous NH₄OH in a DCM/MeOH gradient). This neutralizes the acidic silanols, allowing the compound to elute based on its inherent polarity rather than ionic binding.
Q: I performed an acid-base extraction, but my product didn't extract into the organic layer after basification. Where did it go? A: The molecule contains a highly polar oxyethylamine chain. If the aqueous layer is not basified sufficiently (pH < 10), the primary amine remains partially protonated and water-soluble[3]. Solution: Ensure the aqueous phase is basified to at least pH 11 using 2M NaOH. Saturate the aqueous layer with NaCl (salting out) before extracting with a moderately polar solvent like Dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture.
Q: I purified my compound via RP-HPLC using 0.1% TFA. The NMR shows extra peaks, and the mass is higher than expected. What happened? A: RP-HPLC with Trifluoroacetic acid (TFA) yields the product as a TFA salt. The TFA protonates the amine to prevent interaction with residual silanols on the C18 column, ensuring sharp peaks[2]. The "extra peaks" in ¹³C NMR are the trifluoromethyl and carbonyl carbons of the TFA counterion (typically around 116 ppm and 160 ppm, split by fluorine coupling). Solution: To recover the free base, dissolve the TFA salt in DCM, wash with saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate.
Section 3: Step-by-Step Experimental Protocols
Protocol A: Acid-Base "Catch and Release" Extraction[3][4]
Causality: Exploits the differential solubility of the protonated (water-soluble) vs. deprotonated (organic-soluble) amine to strip away neutral impurities like unreacted thienyl-pyridazine precursors.
-
Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidification (Catch) : Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The primary amine protonates to form a water-soluble hydrochloride salt.
-
Phase Separation : Allow the layers to separate. Collect the lower aqueous layer (contains product). Wash the organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers. Discard the organic layer.
-
Basification (Release) : Cool the combined aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches 11 (verify with pH paper).
-
Extraction : Extract the basified aqueous layer three times with Dichloromethane (DCM) (0.5 volumes each time).
-
Isolation : Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol B: Normal-Phase Flash Chromatography
Causality: Utilizes a volatile basic modifier to dynamically cap silica active sites, preventing amine degradation and streaking.
-
Column Preparation : Pack a standard silica gel column (or use a pre-packed amine-functionalized column if available)[4].
-
Solvent System : Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Crucially, add 1% v/v concentrated aqueous Ammonium Hydroxide (NH₄OH) to the MeOH portion[2].
-
Loading : Dissolve the crude amine in a minimum amount of DCM and load it onto the column.
-
Elution : Run a gradient from 100% DCM to 90:10:1 DCM:MeOH:NH₄OH. Monitor fractions via TLC (stain with Ninhydrin; primary amines will appear as distinct purple/pink spots).
-
Concentration : Pool product-containing fractions and concentrate in vacuo.
Protocol C: Preparative Reverse-Phase HPLC
Causality: Ion-pairing chromatography forces the highly polar amine into a stable, lipophilic complex, allowing for high-resolution separation from structurally similar byproducts.
-
System Setup : Use a preparative C18 column.
-
Mobile Phase : Solvent A: HPLC-grade Water + 0.1% TFA. Solvent B: Acetonitrile + 0.1% TFA. The TFA acts as an ion-pairing agent[2].
-
Gradient : Run a linear gradient from 5% B to 70% B over 30 minutes.
-
Collection : Trigger fraction collection by UV absorbance at 254 nm (targeting the thienyl-pyridazine chromophore).
-
Lyophilization : Freeze the pure fractions and lyophilize to obtain the product as a highly pure TFA salt.
Section 4: Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Yield Range | Primary Use Case & Notes |
| Acid-Base Extraction | 85 - 95% | 80 - 90% | Bulk cleanup; highly effective at removing neutral precursors and lipophilic byproducts[4]. |
| Normal-Phase Flash (NH₄OH modified) | 90 - 98% | 70 - 85% | Intermediate purification; requires careful gradient optimization to prevent amine streaking. |
| RP-HPLC (TFA modified) | > 99% | 60 - 80% | Final polishing for biological assays; yields the TFA salt which may require free-basing[2]. |
References
-
Title: Acid–base extraction - Wikipedia[5] Source: Wikipedia URL: [Link]
-
Title: 4.8: Acid-Base Extraction - Chemistry LibreTexts[3] Source: Chemistry LibreTexts URL: [Link]
-
Title: Product Class 8: Pyridazines[1] Source: Thieme Connect URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in the Mitsunobu Coupling of Pyridazines
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Mitsunobu reaction, specifically in the context of pyridazine substrates. The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to achieve a formal dehydration and couple a primary or secondary alcohol with a suitable nucleophile, typically with inversion of stereochemistry.[1][2] However, its application to nitrogen-containing heterocycles like pyridazines introduces specific challenges that can lead to diminished yields and complex product mixtures.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures. Each answer delves into the underlying chemical principles and provides actionable solutions.
Q1: My reaction has stalled with significant recovery of unreacted pyridazine and alcohol. What are the primary causes?
A1: The recovery of starting materials in a Mitsunobu reaction typically points to one of three core issues: insufficient nucleophilicity of the pyridazine, steric hindrance, or a failure in the initial activation of the alcohol.
-
Causality - The pKa Problem: The Mitsunobu reaction is highly sensitive to the acidity (pKa) of the nucleophilic partner (the N-H of your pyridazine). The reaction mechanism involves the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD).[3][4] This betaine must be basic enough to deprotonate your pyridazine, generating the active nucleophile. If the pyridazine N-H is not sufficiently acidic (pKa is too high, generally > 11-13), this equilibrium lies unfavorably, and the concentration of the pyridazyl anion is too low for the reaction to proceed efficiently.[5][6]
-
Causality - Steric Hindrance: If either the alcohol or the pyridazine substrate is sterically encumbered, the crucial SN2 displacement step is slowed dramatically.[7] The bulky alkoxyphosphonium salt intermediate must be accessible to the pyridazine nucleophile. For particularly hindered secondary alcohols, this can be a significant barrier.[7]
Troubleshooting Steps:
-
Assess Pyridazine Acidity: Determine the approximate pKa of your pyridazine derivative. Standard pyridazinones have pKa values that can be borderline for the classical PPh₃/DEAD system.
-
Enhance Reagent Potency: For substrates with high pKa values, the standard DEAD/PPh₃ combination is often insufficient. Switch to a reagent system that forms a more basic betaine intermediate. The combination of 1,1'-(azodicarbonyl)dipiperidine (ADDP) or N,N,N',N'-tetramethylazodicarboxamide (TMAD) with a more nucleophilic and basic phosphine like tributylphosphine (PBu₃) is highly recommended.[6][8] This combination expands the scope of the reaction to include less acidic nucleophiles.[6]
-
Address Steric Issues:
-
Increase Temperature: While standard Mitsunobu reactions are often run at 0 °C to room temperature, sluggish reactions with hindered substrates can be heated to reflux in THF or toluene.[7][9]
-
Use p-Nitrobenzoic Acid: In cases of a hindered alcohol, a common strategy is to first perform the Mitsunobu reaction with a highly acidic, easily displaceable nucleophile like 4-nitrobenzoic acid (pKa 3.41) to form the inverted ester, which can then be hydrolyzed and subjected to a different coupling strategy. This approach often gives higher yields than a direct coupling with a weaker nucleophile.[2][7]
-
Q2: I'm observing significant formation of an alkylated hydrazine byproduct. How can I suppress this side reaction?
A2: This is a classic and very common problem when working with weakly acidic N-heterocycles. The byproduct you are observing is the result of the dialkyl hydrazodicarboxylate anion (the conjugate base of reduced DEAD or DIAD) acting as a competing nucleophile.
-
Mechanistic Insight: As explained in Q1, if the betaine intermediate fails to efficiently deprotonate your pyridazine due to a high pKa, its counter-ion, the hydrazodicarboxylate anion, remains in high concentration.[10][11] This anion can then attack the activated alkoxyphosphonium salt, leading to the formation of an N-alkylated hydrazine byproduct and regeneration of your alcohol starting material.[5][6] This pathway becomes dominant when the pKa of the intended nucleophile exceeds ~13.[6]
Troubleshooting Steps:
-
Switch to Azodicarboxamides: This is the most effective solution. Replace DEAD/DIAD with ADDP or TMAD. The corresponding hydrazo-amide anions generated from these reagents are significantly more basic and are therefore more effective at deprotonating your pyridazine, shifting the equilibrium towards the desired reaction pathway.[5][6]
-
Employ a Stronger Phosphine: Concurrently, replace triphenylphosphine (PPh₃) with tributylphosphine (PBu₃). PBu₃ is more nucleophilic and basic, which further enhances the reactivity of the system towards activating the alcohol and promoting the desired reaction.
-
Order of Addition: While debatable, some protocols suggest that pre-mixing the alcohol and pyridazine before the addition of the phosphine and azodicarboxylate can be beneficial, ensuring the nucleophile is present to trap the activated intermediate as it forms. The most common and reliable method, however, is to add the azodicarboxylate slowly to a cooled (0 °C) solution of the alcohol, pyridazine, and phosphine.[4]
Q3: The reaction is messy, with multiple unidentified byproducts. What are the likely side reactions and how can I minimize them?
A3: A complex reaction mixture suggests that multiple undesired pathways are occurring. Beyond the hydrazine alkylation discussed in Q2, other side reactions can include elimination and issues related to substrate stability.
-
Elimination (E2): For secondary alcohols, particularly those that can form a stable alkene, E2 elimination can compete with SN2 substitution. This is more prevalent at higher temperatures.
-
Acylated Azodicarboxylates: If there are any acidic impurities (e.g., carboxylic acids) and a mismatch in the basicity/nucleophilicity of the substrates, undesired acylated byproducts can form.[12]
-
Reagent Decomposition: DEAD and DIAD are sensitive reagents. Using old or improperly stored bottles can introduce impurities that lead to side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Mitsunobu reaction is a dehydration process. Water is a competing nucleophile and will hydrolyze the intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Use High-Purity Reagents: Use freshly opened or purified reagents. DEAD, in particular, can decompose over time.
-
Control Temperature: Begin the reaction at 0 °C with slow, dropwise addition of the azodicarboxylate to control the initial exothermic formation of the betaine. Only increase the temperature if the reaction is clean but stalled.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or moisture.
Q4: I'm attempting an N-alkylation of a pyridazinone, but I'm getting the O-alkylated isomer as a major byproduct. How can I control the regioselectivity?
A4: Pyridazinones are ambident nucleophiles, meaning they can react at either the nitrogen or the exocyclic oxygen.[13] The regioselectivity of alkylation is a well-known challenge and is highly dependent on the reaction conditions.
-
Mechanistic Considerations: N-alkylation is often the kinetically favored pathway, while O-alkylation can be the thermodynamically more stable product. In the Mitsunobu reaction, which is generally under kinetic control, you would expect a preference for N-alkylation. However, factors like the solvent, the specific structure of the pyridazinone, and the nature of the activated alcohol can influence the N/O ratio.[13] One study on maleic hydrazide, a pyridazine derivative, showed exclusive mono-N-alkylation under Mitsunobu conditions, suggesting the tautomeric form strongly favors this outcome.[14]
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents like THF or Dioxane often favor N-alkylation over more polar solvents like DMF. Experiment with different aprotic solvents.
-
Modify Reagents: The size and nature of the phosphine and azodicarboxylate can influence the steric environment around the activated complex. Trying a bulkier phosphine might alter the regiochemical outcome.
-
Alternative Methods: If regioselectivity remains poor under Mitsunobu conditions, consider a classical SN2 reaction. Deprotonate the pyridazinone with a specific base (e.g., NaH for O-alkylation, or Ag₂CO₃ for N-alkylation in some systems) and react it with an alkyl halide or tosylate. This approach often provides more predictable control over regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the "pKa problem" in the Mitsunobu reaction, and how is it relevant to pyridazines?
A1: The "pKa problem" or "pKa restriction" refers to the limitation that the nucleophile (HA) in a standard Mitsunobu reaction must be sufficiently acidic, typically with a pKa below 11, for the reaction to be efficient.[6][10] This is because the betaine formed from PPh₃ and DEAD is not basic enough to deprotonate weaker acids. When the pKa is too high (>13), a side reaction where the reduced DEAD anion acts as the nucleophile predominates.[5][6] Pyridazines and especially pyridazinones often have N-H pKa values in the 11-14 range, placing them directly in this problematic zone for the classic reagent system. This is the single most common reason for low yields when coupling these heterocycles.
Q2: How do I choose the optimal phosphine and azodicarboxylate reagents for my pyridazine system?
A2: The choice of reagents is critical and should be guided by the properties of your specific pyridazine substrate.
| Reagent | Type | Key Characteristics | Best For |
| DEAD / DIAD | Azodicarboxylate | Standard, effective for acidic nucleophiles (pKa < 11). Byproducts can be difficult to remove. | Simple, acidic N-heterocycles; standard primary/secondary alcohols. |
| ADDP / TMAD | Azodicarboxamide | Forms a more basic betaine. Expands scope to less acidic nucleophiles (pKa > 11). Byproducts are often solids or more polar, aiding purification.[5][8][15] | Pyridazines, pyridazinones, and other weakly acidic N-heterocycles.[5][6] |
| PPh₃ | Phosphine | Standard, solid, easy to handle. Forms crystalline TPPO byproduct. | General purpose, used with DEAD/DIAD. |
| PBu₃ | Phosphine | Liquid, more nucleophilic and basic than PPh₃. Air-sensitive. Forms less crystalline PBu₃O. | Used with ADDP/TMAD for challenging, high-pKa nucleophiles.[6] |
| PS-PPh₃ | Polymer-Supported | Simplifies workup; byproducts removed by filtration.[5] | High-throughput synthesis or when purification is a major issue. |
Recommendation for Pyridazines: Start with the ADDP/PBu₃ or TMAD/PBu₃ system in THF. This combination is explicitly designed to overcome the pKa limitations inherent to many pyridazine substrates.[6]
Q3: What are the best practices for setting up and monitoring a Mitsunobu reaction with pyridazines?
A3:
-
Preparation: Use an oven- or flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Solvent: Anhydrous THF is the most common and reliable solvent.
-
Stoichiometry: Use a slight excess of the phosphine and azodicarboxylate (typically 1.2 to 1.5 equivalents each) relative to the limiting reagent (either the alcohol or pyridazine).
-
Addition: Dissolve the alcohol, pyridazine, and phosphine in THF and cool the mixture to 0 °C in an ice bath. Add the azodicarboxylate (DEAD, DIAD, etc.) dropwise as a solution in THF. This controls the initial exotherm and minimizes side reactions. A characteristic color change (e.g., yellow/orange for DEAD) will occur.[7]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Stain TLC plates with potassium permanganate to visualize all spots, as byproducts may not be UV-active. Look for the consumption of the limiting starting material and the appearance of a new, typically less polar, product spot.
Q4: How can I effectively purify my product and remove the triphenylphosphine oxide (TPPO) and dialkyl hydrazodicarboxylate byproducts?
A4: Purification is a notorious challenge in Mitsunobu chemistry.[10]
-
Chromatography: Standard silica gel column chromatography is the most common method. However, TPPO and the hydrazine byproduct often co-elute with products of moderate polarity.
-
Crystallization: If your product is crystalline, this can be an effective way to separate it from the amorphous byproducts.
-
Alternative Reagents:
-
Chemical Extraction: If using PPh₃ with a basic nitrogen in the product, the crude mixture can be dissolved in an organic solvent and washed with dilute acid (e.g., 2M HCl). This will protonate and extract the basic product into the aqueous layer, leaving TPPO behind. The aqueous layer is then basified and re-extracted.
Section 3: Protocols & Methodologies
Protocol 1: Standard Mitsunobu N-Alkylation of a Pyridazine
(Applicable for pyridazines with pKa < 11)
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the pyridazine substrate (1.0 eq), the primary or secondary alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.3 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration relative to the limiting reagent).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.3 eq) in a small volume of anhydrous THF.
-
Add the azodicarboxylate solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography.
Protocol 2: Modified Mitsunobu Protocol for Low pKa Pyridazines
(Recommended for most pyridazine substrates, especially those with pKa > 11)
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the pyridazine substrate (1.0 eq) and the alcohol (1.1 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Add tributylphosphine (PBu₃, 1.5 eq) via syringe.
-
Add 1,1'-(azodicarbonyl)dipiperidine (ADDP, 1.5 eq) portion-wise as a solid.
-
Stir the reaction at room temperature or heat to reflux (40-65 °C) for 12-36 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. If a precipitate (the hydrazine byproduct) has formed, filter the reaction mixture through a pad of Celite®, washing with THF or dichloromethane.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Section 4: Visual Guides
Diagram 1: The Catalytic Cycle of the Mitsunobu Reaction
Caption: The core mechanistic pathway of the Mitsunobu reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yields
Caption: A logical guide for diagnosing low-yield reactions.
Diagram 3: Competing Pathways for the Alkoxyphosphonium Salt
Sources
- 1. mdpi.com [mdpi.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Pyridazinone Alkylation Optimization
Introduction: The Thermal Switch in Regioselectivity
Welcome to the Technical Support Center. You are likely here because the alkylation of pyridazin-3(2H)-ones is deceivingly simple. While the reaction appears to be a standard nucleophilic substitution, the ambident nature of the pyridazinone anion (capable of reacting at the Nitrogen or the Oxygen) creates a critical bifurcation point.
Temperature is not merely a kinetic driver here; it is a selectivity switch .
In this guide, we move beyond "add heat and stir." We will dissect how thermal energy dictates the competition between Kinetic O-alkylation (often unwanted) and Thermodynamic N-alkylation (usually desired for drug scaffolds like PDE inhibitors), and how to troubleshoot when the system fails.
Module 1: The Thermodynamics of Temperature
To control the reaction, you must visualize the energy landscape. The pyridazinone anion resonates between a lactam (N-nucleophile) and a lactim (O-nucleophile).
The Mechanism: Kinetic vs. Thermodynamic Control
-
O-Alkylation (Kinetic Product): The oxygen atom is more electronegative and often less sterically hindered. At lower temperatures, the "harder" oxygen can attack the electrophile faster, forming the lactim ether.
-
N-Alkylation (Thermodynamic Product): The nitrogen attack restores the stable amide-like carbonyl functionality. This product is thermodynamically more stable but often requires higher activation energy to form or to facilitate the rearrangement of the O-product.
Visualizing the Pathway
The following diagram illustrates the energy bifurcation. Note how temperature allows the system to overcome the barrier to the stable N-alkyl product.
Caption: Energy landscape showing the divergence between kinetic O-alkylation and thermodynamic N-alkylation.
Module 2: Critical Parameter Optimization
Temperature cannot be optimized in isolation. It interacts heavily with your solvent and base choice.[1][2][3] Use the table below to select your starting conditions based on your target.
Optimization Matrix
| Variable | Condition A: Promote N-Alkylation (Target) | Condition B: Promote O-Alkylation (Rare) |
| Temperature | 60°C – 100°C | 0°C – 25°C |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Non-polar / Protic (DCM, Toluene, MeOH) |
| Base | Soft/Dissociated (Cs₂CO₃, K₂CO₃) | Hard/Tight Ion Pair (Ag₂CO₃, NaH) |
| Mechanism | Thermodynamic Control | Kinetic Control |
| Why? | High T + Polar solvent separates ion pairs, favoring the softer N-attack and allowing equilibration. | Low T + Ag/Na coordinates the halide or tightens the ion pair, favoring attack by the exposed Oxygen. |
Module 3: Troubleshooting Guides (FAQs)
Q1: I am seeing a mixture of N- and O-alkylated products. How do I shift the ratio?
Diagnosis: You are likely in the "intermediate" energy zone where the reaction is under mixed control, or the O-alkyl product is not reverting.
Corrective Protocol:
-
Increase Temperature: Raise the reaction temperature by 20°C. This helps overcome the activation energy for N-alkylation.
-
Switch Solvent: If using Acetone or Acetonitrile, switch to DMF or DMSO . These solvents better solvate the cation, leaving the anion "naked" and more reactive toward the thermodynamic pathway.
-
The "Cook-Off": If O-alkylation persists, continue heating after the starting material is consumed. Many O-alkyl isomers can rearrange to N-alkyl isomers (O
N migration) if given sufficient thermal energy and time [1].
Q2: My reaction turns black/tarry at 80°C, but conversion is low at RT.
Diagnosis: Thermal decomposition of the substrate or base-induced polymerization is competing with the alkylation.
Corrective Protocol:
-
Stepwise Heating: Do not jump to 80°C.
-
Check Electrophile Stability: Benzyl bromides and allylic halides are prone to degradation at high heat. Add them slowly at temperature rather than in one portion at the start.
Q3: I have high conversion but low isolated yield. Where is my product?
Diagnosis: This is often a work-up issue, not a reaction issue. Pyridazinones are polar.
Corrective Protocol:
-
Aqueous Solubility: N-alkyl pyridazinones can be surprisingly water-soluble.
-
Solution: Avoid simple Et₂O/Water extractions. Use DCM or EtOAc/MeOH (9:1) for extraction. Saturate the aqueous layer with NaCl (brine) or solid Na₂SO₄ to "salt out" the product.
Module 4: Standardized Workflow
Do not guess. Follow this logic tree to determine your next experiment.
Caption: Decision tree for optimizing reaction conditions based on intermediate checkpoints.
The "Gold Standard" N-Alkylation Protocol
-
Setup: In a dry vial, suspend Pyridazin-3(2H)-one (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M concentration).
-
Why Cs₂CO₃? The larger Cesium cation dissociates better than Potassium, increasing the nucleophilicity of the nitrogen [2].
-
-
Activation: Stir at Room Temperature for 15 minutes.
-
Addition: Add Alkyl Halide (1.1 equiv).
-
Reaction: Heat to 60°C . Monitor by LCMS at 1 hour.
-
Checkpoint: If O-alkyl > 10%, raise temp to 80°C.
-
-
Workup: Dilute with EtOAc, wash x3 with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[2][3]
References
-
Mechanism of O- to N- Translocation
-
Cesium Effect & Solvent Optimization
- Title: Optimization of Reaction Conditions for N-Alkyl
- Source:ResearchG
-
URL: (Search Context 1.1)
-
General Regioselectivity Principles
-
Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones.[7]
- Source:PubMed.
-
URL: (Search Context 1.11)
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Aminoethyl Ether Side Chains in Acidic Media
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with PEGylated compounds, chelators, and aminoethyl-functionalized APIs. Here, we dissect the mechanistic behavior of aminoethyl ethers in acidic environments, providing actionable troubleshooting logic and self-validating protocols.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why do aminoethyl ether linkages exhibit unexpected stability in acidic media compared to standard aliphatic ethers?
A: The stability is rooted in intramolecular electrostatic dynamics. In a standard ether, cleavage is initiated by the protonation of the ether oxygen, which converts it into a viable leaving group[1]. However, in an aminoethyl ether (
Q2: I need to intentionally cleave an aminoethyl ether protecting group. Why is TFA failing, and what should I use?
A: TFA is a strong acid, but it lacks a highly nucleophilic conjugate base. Ether cleavage requires both protonation of the oxygen and a subsequent nucleophilic attack[2]. Because the aminoethyl group resists oxygen protonation (as explained in Q1), you must use forcing conditions to drive the equilibrium.
You must switch to strong hydrohalic acids like Hydrogen Iodide (HI) or Hydrogen Bromide (HBr) combined with heat[3]. These reagents serve a dual purpose: the high
Q3: Does the substitution on the ether affect the cleavage mechanism?
A: Yes, the mechanism bifurcates based on steric hindrance and carbocation stability. If the ether is attached to primary or secondary alkyl groups, the cleavage proceeds via an
Mechanistic pathway of aminoethyl ether stability and cleavage in acidic media.
Part 2: Troubleshooting Guide
Issue 1: Unintended degradation of aminoethyl-functionalized APIs during acidic HPLC purification.
-
Root Cause: While aminoethyl ethers are stable against protonation, prolonged exposure to acidic mobile phases (e.g., 0.1% TFA) at elevated column temperatures (e.g., >40°C) can induce slow hydrolysis, especially if trace heavy metals are present in the solvent, acting as Lewis acids.
-
Resolution: Lower the column temperature to 25°C. If degradation persists, switch the mobile phase modifier from TFA to Formic Acid (which has a higher
and is less aggressive) or utilize a volatile buffer system at a neutral pH (e.g., Ammonium Acetate, pH 6.8).
Issue 2: Incomplete cleavage during deprotection workflows.
-
Root Cause: The use of insufficient acid equivalents or an acid with a poor nucleophilic counterion (like
). The group consumes one equivalent of acid immediately; therefore, standard catalytic amounts of acid will fail. -
Resolution: Ensure a minimum of 3 to 5 molar equivalents of concentrated HBr or HI are used relative to the substrate. The excess ensures that after the amine is protonated, sufficient hydronium and halide ions remain to drive the ether cleavage.
Decision tree for troubleshooting aminoethyl ether stability in acidic formulations.
Part 3: Quantitative Data Presentation
The table below summarizes the relative stability of various ether linkages under standard laboratory acidic conditions. Notice the pronounced half-life extension of aminoethyl ethers compared to standard aliphatic ethers under rigorous conditions.
| Ether Type | Acidic Condition | Temp (°C) | Half-Life ( | Cleavage Mechanism |
| Aliphatic Ether (Primary) | 50% TFA / DCM | 25 | > 24 hours | N/A (Stable) |
| Aminoethyl Ether | 50% TFA / DCM | 25 | > 72 hours | N/A (Highly Stable) |
| tert-Butyl Ether | 50% TFA / DCM | 25 | < 10 mins | |
| Aliphatic Ether (Primary) | 48% HBr (aq) | 100 | ~ 2.5 hours | |
| Aminoethyl Ether | 48% HBr (aq) | 100 | ~ 8.0 hours |
Part 4: Standardized Experimental Protocols
Protocol A: Controlled Acidic Cleavage of Aminoethyl Ethers
This protocol utilizes HBr in acetic acid to force the cleavage of stubborn aminoethyl ether linkages. It is designed as a self-validating system to ensure the reaction does not stall at the protonation phase.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the aminoethyl ether substrate in 5.0 mL of glacial acetic acid in a round-bottom flask.
-
Self-Validation Check: Ensure complete dissolution. A biphasic mixture will result in erratic kinetics and incomplete cleavage.
-
-
Acid Addition: Slowly add 10.0 mmol (10 equivalents) of 48% aqueous HBr dropwise while stirring at room temperature. The large excess accounts for the initial protonation of the amine.
-
Heating & Monitoring: Attach a reflux condenser and heat the mixture to 90°C.
-
Self-Validation Check: Extract a 10
aliquot every 2 hours, quench in cold , and analyze via LC-MS. The disappearance of the parent mass and the emergence of the corresponding alcohol and alkyl bromide fragments confirm the nucleophilic attack is successfully proceeding.
-
-
Quenching: Once LC-MS confirms >95% conversion, cool the reaction to 0°C. Carefully neutralize the mixture by adding saturated aqueous
dropwise.-
Self-Validation Check: The cessation of
evolution indicates complete neutralization. Do not over-basify, as this may trigger unwanted side reactions with the newly formed alkyl bromide.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Stability Profiling via RP-HPLC
Use this protocol to quantify the stability of an aminoethyl ether-containing API in acidic formulation buffers.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the target acidic buffer (e.g., 0.1 M Citrate buffer, pH 3.0).
-
Incubation: Dissolve the API to a final concentration of 1.0 mg/mL in the buffer. Add exactly 0.1 mg/mL of an inert internal standard (e.g., propylparaben). Incubate the solution in a thermoshaker at 37°C.
-
Sampling: At intervals of 0, 4, 8, 24, and 48 hours, remove a 100
aliquot. -
Quenching: Immediately quench the aliquot by mixing it with 100
of a cold neutralization buffer (e.g., 0.2 M Phosphate buffer, pH 7.4) to halt any acid-catalyzed degradation. -
HPLC Analysis: Inject 10
of the quenched sample onto a C18 RP-HPLC column.-
Self-Validation Check: Calculate the ratio of the API peak area to the internal standard peak area. Using an internal standard validates the data by eliminating volumetric errors during the sampling and quenching steps, ensuring any observed decrease in API concentration is strictly due to chemical degradation.
-
Part 5: References
-
Master Organic Chemistry. "Cleavage Of Ethers With Acid". Available at:[Link]
-
Jack Westin. "Cleavage of Ethers - Organic Chemistry". Available at:[Link]
-
Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage". Available at:[Link]
-
Wikipedia. "Ether cleavage". Available at: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 6-Substituted Pyridazines
Welcome to the technical support center for synthetic strategies targeting 6-substituted pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this important heterocyclic scaffold. The inherent electronic properties and potential for steric congestion around the pyridazine ring, particularly at the C6 position, often necessitate carefully considered synthetic approaches.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the lab. Our goal is to equip you with the knowledge to not only overcome synthetic hurdles but also to rationally design more efficient and effective reaction pathways.
Understanding the Challenge: Steric Hindrance at the C6 Position
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents a unique electronic landscape. The nitrogen atoms are electron-withdrawing, which influences the reactivity of the carbon atoms in the ring. Functionalization at the C6 position is often a key step in the synthesis of biologically active molecules.[1] However, the proximity of the N1 nitrogen atom can create significant steric hindrance, particularly when introducing bulky substituents. This steric clash can impede the approach of reagents, leading to low yields, undesired side reactions, or complete failure of the reaction.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of 6-substituted pyridazines. The solutions provided are based on established chemical principles and validated experimental approaches.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting to displace a leaving group (e.g., a halide) at the C6 position of a pyridazine with a bulky nucleophile, but I am observing very low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low yields in SNAr reactions on 6-halopyridazines with sterically demanding nucleophiles are a common challenge. The primary reason is often the steric hindrance posed by the adjacent N1 nitrogen, which obstructs the nucleophile's approach to the C6 carbon.[2] Additionally, the electron-withdrawing nature of the pyridazine ring activates it towards nucleophilic attack, but this effect can be counteracted by steric factors.[3][4]
Troubleshooting Strategies:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective in rapidly achieving high temperatures and improving reaction rates.[5]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[6]
-
Stronger Nucleophile/Base: If your nucleophile is an amine or alcohol, using a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate it first can increase its nucleophilicity and drive the reaction forward.
-
Catalysis: While less common for direct SNAr, certain phase-transfer catalysts or additives might facilitate the reaction by altering the nucleophile's solvation shell and effective size.
Issue 2: Poor Regioselectivity in C-H Functionalization
Question: I am trying to directly introduce a substituent at the C6 position via a transition-metal-catalyzed C-H functionalization, but I am getting a mixture of isomers. How can I improve the regioselectivity for the C6 position?
Answer:
Achieving high regioselectivity in the C-H functionalization of pyridazines can be challenging due to the presence of multiple potentially reactive C-H bonds.[7] The inherent electronic properties of the ring and the directing-group ability of the nitrogen atoms play a crucial role.[8][9]
Troubleshooting Strategies:
-
Directed ortho-Metalation (DoM): This is a powerful strategy for achieving regioselective functionalization.[10][11] A directing group on the pyridazine ring (often at a position other than C6) can direct a metalating agent (e.g., an organolithium or a hindered metal amide base like TMPLi) to the adjacent C-H bond.[10][12] Subsequent quenching with an electrophile introduces the desired substituent. The choice of directing group and metalating agent is critical.
-
Lewis Acid Assistance: The use of Lewis acids, such as BF₃·OEt₂, can alter the electronic properties of the pyridazine ring by coordinating to one of the nitrogen atoms.[13] This can change the most acidic proton, thereby directing metalation to a different position.
-
Catalyst and Ligand Tuning: In transition-metal-catalyzed reactions (e.g., Pd, Ru, Rh), the choice of catalyst and ligands is paramount.[14][15][16] Bulky ligands on the metal center can influence the regioselectivity by favoring approach to the less sterically hindered C-H bond. A systematic screening of different catalyst/ligand combinations is often necessary.[17]
Issue 3: Failure of Grignard and Organolithium Additions
Question: My attempts to react a 6-halopyridazine with a Grignard or organolithium reagent are failing. What are the potential pitfalls with these strong organometallics?
Answer:
Grignard and organolithium reagents are highly reactive nucleophiles and strong bases, which can lead to several side reactions with pyridazine substrates.[18][19][20]
Troubleshooting Strategies:
-
Metal-Halogen Exchange: Instead of nucleophilic attack, these reagents can undergo metal-halogen exchange with the 6-halopyridazine, especially at low temperatures.[21] This generates a new organometallic species at the C6 position, which can then be trapped with an electrophile.
-
Deprotonation: If there are any acidic protons on the pyridazine ring or other substituents, the organometallic reagent may act as a base, leading to deprotonation rather than addition.
-
Single Electron Transfer (SET): With sterically hindered substrates, a single electron transfer mechanism can occur, leading to undesired side products.[19]
-
Transmetalation to a Less Reactive Organometallic: Consider transmetalating the Grignard or organolithium reagent to a less reactive organozinc or organocuprate species. These are generally softer nucleophiles and can be more selective in their reactions.
-
Use of a Catalyst: Nickel and palladium catalysts can be very effective in mediating cross-coupling reactions between 6-halopyridazines and organometallic reagents (e.g., Suzuki, Negishi, or Kumada couplings).[22][23] This is often a more reliable approach than direct addition.
Experimental Protocols
Here we provide representative, detailed protocols for some of the key strategies discussed.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a robust method for introducing aryl or heteroaryl groups at the C6 position, effectively bypassing the challenges of direct SNAr with bulky nucleophiles.
Materials:
-
6-Chloropyridazine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 6-chloropyridazine derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: TMP-Based Directed ortho-Metalation
This protocol illustrates a method for regioselective functionalization adjacent to a directing group.
Materials:
-
Substituted pyridazine with a directing group (e.g., 3-methoxypyridazine) (1.0 mmol)
-
TMPMgCl·LiCl (1.1 mmol, 1.1 M in THF)
-
Anhydrous THF (5 mL)
-
Electrophile (e.g., iodine, 1.2 mmol)
Procedure:
-
To a flame-dried Schlenk flask under argon, add the substituted pyridazine and anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).
-
Slowly add the TMPMgCl·LiCl solution dropwise and stir for 1-2 hours at that temperature.
-
Cool the reaction mixture to -78 °C and add the electrophile (e.g., a solution of iodine in THF).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Data Summary Table
The following table summarizes typical yields for different approaches to C6-arylation of a model 6-chloropyridazine, illustrating the impact of steric hindrance on the incoming nucleophile/coupling partner.
| Reaction Type | C6-Substituent | Catalyst/Conditions | Typical Yield (%) | Reference |
| SNAr | 2,6-dimethylaniline | 150 °C, microwave | < 20% | [2] |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 90 °C | > 85% | [5] |
| Suzuki Coupling | 2,6-dimethylphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, 100 °C | ~60-70% | [22] |
| Negishi Coupling | (4-methoxyphenyl)zinc chloride | Ni(acac)₂/dpe-phos | ~70% |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative. Optimization is often required for specific substrates.
References
- A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization - Benchchem. (n.d.).
- Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). - ResearchGate. (n.d.).
- Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed. (2017).
- Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed. (2019).
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (2025).
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023).
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. (n.d.).
- Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2 - ResearchGate. (n.d.).
- Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (2016).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (n.d.).
- Lewis Acid Directed Regioselective Metalations of Pyridazine - Open Access LMU. (2021).
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.).
- (PDF) ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). - ResearchGate. (2025).
- Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks - Open Access LMU. (n.d.).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
- a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
- Nucleophilic Aromatic Substitution - Chemistry Steps. (2021).
- ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (n.d.).
- Pyridazine. (n.d.).
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (2019).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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Validation & Comparative
A Researcher's Guide to 1H NMR Characterization of O-Alkylated Pyridazine Derivatives: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural characterization of heterocyclic compounds is paramount. The alkylation of pyridazines, a common scaffold in medicinal chemistry, presents a classic challenge of regioselectivity, often yielding a mixture of N- and O-alkylated isomers. Distinguishing between these products is critical, as their biological activities can differ significantly. This guide provides an in-depth technical comparison of the ¹H NMR spectral features of O-alkylated pyridazine derivatives against their N-alkylated counterparts, supported by experimental data and protocols to ensure accurate and reliable characterization.
The Causality of Chemical Shifts: Why O- and N-Alkylation Look Different in ¹H NMR
The key to differentiating O- and N-alkylated pyridazines lies in the distinct electronic environments of the protons on the pyridazine ring and the alkyl substituents.
-
O-Alkylated Pyridazines (Alkoxypyridazines): In these isomers, the alkyl group is attached to an oxygen atom, which in turn is bonded to the pyridazine ring. The oxygen atom is highly electronegative and exerts a strong electron-withdrawing effect through the sigma bond, but also a significant electron-donating effect through resonance (lone pair delocalization) into the aromatic ring. This dual electronic nature directly influences the chemical shifts of the ring protons.
-
N-Alkylated Pyridazinium Salts: Here, the alkyl group is directly attached to one of the ring nitrogen atoms. This quaternizes the nitrogen, inducing a positive charge on the ring. The pyridazinium ring becomes highly electron-deficient, leading to a substantial downfield shift (deshielding) of all ring protons compared to the neutral pyridazine precursor.
This fundamental electronic difference forms the basis of the comparative analysis that follows.
Comparative ¹H NMR Data: O-Alkylated vs. N-Alkylated Pyridazines
The most effective way to understand the spectral differences is through a side-by-side comparison of representative compounds.
| Compound Type | Structure Example | Alkyl Group Protons (δ, ppm) | Pyridazine Ring Protons (δ, ppm) | Key Differentiating Features |
| O-Alkylated | 3-methoxy-6-chloropyridazine | ~4.0 (s, 3H, -OCH₃) | H-4: ~7.2 (d) H-5: ~7.6 (d) | Alkoxy protons are in a typical range for -OCH₃ groups. Ring protons are in the aromatic region but generally upfield compared to N-alkylated isomers. |
| N-Alkylated | 1-methyl-3-chloro-pyridazin-1-ium iodide | ~4.5 (s, 3H, -NCH₃) | H-4: ~8.5 (dd) H-5: ~8.2 (dd) H-6: ~9.5 (dd) | N-methyl protons are significantly downfield due to the direct attachment to the positively charged nitrogen. All ring protons are strongly deshielded and appear at much higher ppm values. |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the pyridazine ring.
Deciphering the Spectra: A Deeper Dive into ¹H NMR Features
Chemical Shifts of Ring Protons
The electron-donating resonance effect of the alkoxy group in O-alkylated derivatives tends to shield the ring protons relative to their positions in the corresponding N-alkylated pyridazinium salts. For instance, in a 3-alkoxy-6-substituted pyridazine, the proton at the 4-position (ortho to the alkoxy group) will experience a more pronounced upfield shift compared to the proton at the 5-position.
In contrast, the quaternization of the nitrogen in N-alkylated pyridazines results in a significant and general downfield shift for all ring protons. The protons closest to the positively charged nitrogen atom will be the most deshielded.
Coupling Constants
The through-bond coupling constants (J-coupling) between adjacent protons on the pyridazine ring are also informative. Typical values for pyridazine derivatives are:
-
³J (ortho coupling): 5-9 Hz
-
⁴J (meta coupling): 1-3 Hz
-
⁵J (para coupling): <1 Hz
While the coupling constants themselves may not drastically change between O- and N-alkylated isomers, the clear separation and downfield shift of the signals in the N-alkylated species often make the coupling patterns easier to resolve and analyze.
The Definitive Experiment: 2D NMR for Unambiguous Assignment
While 1D ¹H NMR provides strong indications, for absolute certainty in distinguishing O- and N-alkylation, two-dimensional NMR techniques are indispensable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.
An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This allows for the unambiguous determination of the alkylation site:
-
In an N-alkylated pyridazine: A clear correlation will be observed between the protons of the N-alkyl group and the carbon atoms of the pyridazine ring adjacent to the alkylated nitrogen.
-
In an O-alkylated pyridazine: No such three-bond correlation between the O-alkyl protons and the ring carbons will be present. Instead, a correlation might be seen to the carbon atom bearing the alkoxy group.
This self-validating system provides irrefutable evidence of the molecular structure.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyridazine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the solvent is of high purity to avoid extraneous signals. For compounds with limited solubility, DMSO-d₆ is often a good choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol for Air-Sensitive Samples
For pyridazine derivatives that are sensitive to air or moisture, the following modified protocol using a Schlenk line is recommended:
-
Drying: Thoroughly dry the NMR tube and a J. Young's valve adapter under vacuum or in an oven.
-
Inert Atmosphere: Assemble the NMR tube and adapter and connect to a Schlenk line. Purge the system with an inert gas (e.g., nitrogen or argon) through several vacuum/inert gas cycles.[2]
-
Sample Transfer: Under a positive pressure of inert gas, transfer the air-sensitive compound into the NMR tube.
-
Solvent Addition: Add the degassed deuterated solvent via a gas-tight syringe.
-
Sealing: Securely close the J. Young's valve to maintain the inert atmosphere within the tube.
¹H NMR Acquisition Parameters
A standard ¹H NMR experiment can be run on a 400 MHz or higher field spectrometer. Typical acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover both the aromatic and alkyl regions.
-
Number of Scans: For a sample of 5-10 mg, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
Visualizing the Workflow
Caption: Workflow for the characterization of alkylated pyridazines.
Conclusion
The differentiation of O- and N-alkylated pyridazine derivatives is a critical step in synthetic and medicinal chemistry. While 1D ¹H NMR provides strong initial evidence based on the characteristic chemical shifts of both the alkyl and ring protons, the use of 2D NMR techniques, particularly HMBC, offers an authoritative and self-validating method for unambiguous structural assignment. By understanding the underlying electronic principles that govern these spectral differences and employing robust experimental protocols, researchers can confidently characterize their synthesized compounds, ensuring the integrity and progression of their research and development efforts.
References
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ResearchGate. (2025, August 6). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
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MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]
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MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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PubMed. (2011, July 15). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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-
Chemistry LibreTexts. (2021, September 22). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]
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-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
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-
ChemRxiv. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
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A Researcher's Guide to Differentiating Ether and Amide Linkages in Pyridazines Using IR Spectroscopy
For researchers and drug development professionals working with pyridazine scaffolds, the ability to rapidly and accurately confirm the presence of specific functional groups is paramount. The distinction between an ether (C-O-C) and an amide (-C(=O)N-) linkage can define a molecule's biological activity, metabolic stability, and synthetic pathway. This guide provides an in-depth comparison of the infrared (IR) spectroscopy markers that allow for the unambiguous identification of these two crucial linkages within pyridazine-based compounds.
The Principle: Why IR Spectroscopy is a Powerful Tool
Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule.[1][2] Covalent bonds within a molecule are not static; they vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum.[2][3] The position, intensity, and shape of these absorption peaks provide a unique "fingerprint" of the molecule's functional groups.[4][5]
For our purposes, the key is that the vibrational modes of an ether's C-O-C bonds are distinctly different from the combination of vibrations within an amide's -C(=O)N- group. This difference provides a clear and reliable method for differentiation.
Core Spectral Markers: A Head-to-Head Comparison
The most significant differences between the IR spectra of pyridazine-ethers and pyridazine-amides are found in the region between 1800 cm⁻¹ and 1000 cm⁻¹.
The Unmistakable Amide Signature
Amide linkages produce some of the most characteristic and intense bands in an IR spectrum, making them relatively easy to identify.[1][6][7]
-
Amide I Band (C=O Stretch): This is the most prominent marker. It appears as a very strong, sharp absorption band typically between 1700 cm⁻¹ and 1630 cm⁻¹ .[4][6][8] This band is primarily due to the C=O stretching vibration.[1][6] Its high intensity is a result of the large change in dipole moment during this vibration.[9] For pyridazinone derivatives (which contain a cyclic amide), this peak is often observed in the 1740-1652 cm⁻¹ range.[10][11]
-
Amide II Band (N-H Bend & C-N Stretch): For secondary amides (R-C(=O)NH-R'), a second strong band appears between 1580 cm⁻¹ and 1510 cm⁻¹ .[6][12] This band arises from a combination of the N-H in-plane bending and C-N stretching vibrations.[6][12] The presence of both Amide I and Amide II bands is a definitive confirmation of a secondary amide linkage.
-
N-H Stretch: If the amide is a secondary amide (containing an N-H bond), a stretching vibration will be observed in the region of 3350-3100 cm⁻¹ .[13][14] This peak is often of medium intensity and can be broadened by hydrogen bonding.
The More Subtle Ether Signature
Ether linkages lack the highly polar carbonyl group, so their IR signals are found at lower wavenumbers and can be less intense than the Amide I band.
-
Asymmetric C-O-C Stretch: The most characteristic absorption for an ether is a strong, and often broad, band in the 1300 cm⁻¹ to 1000 cm⁻¹ region.[9][13][15] This peak is due to the asymmetric stretching of the C-O-C bond. For aromatic ethers (where one of the carbons is part of the pyridazine ring), this peak typically appears between 1275-1200 cm⁻¹.
-
Symmetric C-O-C Stretch: A weaker, symmetric stretching band may also be visible, but the asymmetric stretch is the most reliable diagnostic peak.[9][16]
The absence of a strong absorption in the 1800-1630 cm⁻¹ region, coupled with the presence of a strong band between 1300-1000 cm⁻¹, is the key indicator for an ether linkage.[14][15]
Data Summary: Quantitative Comparison
The following table summarizes the key diagnostic peaks for differentiating ether and amide linkages in pyridazine derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity & Shape | Key Diagnostic Feature |
| Amide | C=O Stretch (Amide I) | 1700 - 1630 | Strong, Sharp | Primary, unmistakable marker. |
| N-H Bend (Amide II) | 1580 - 1510 | Medium to Strong | Confirms secondary amide. | |
| N-H Stretch | 3350 - 3100 | Medium, can be broad | Indicates N-H bond presence. | |
| Ether | C-O-C Asymmetric Stretch | 1300 - 1000 | Strong | Primary marker, especially in the absence of a C=O peak. |
| C-O-C Symmetric Stretch | ~1050 | Weak to Medium | Less reliable than asymmetric stretch. |
Visualizing the Difference
To better understand the molecular structures and the key differences in their IR signatures, consider the following diagrams.
Caption: Key IR-active bonds in pyridazine-amide vs. pyridazine-ether.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Reliable data begins with proper sample preparation. For solid pyridazine derivatives, the Thin Solid Film method is often fast and effective.[17][18]
Objective: To obtain a clean, interpretable IR spectrum of a solid pyridazine derivative to identify key functional groups.
Materials:
-
FTIR Spectrometer (e.g., with ATR accessory or transmission setup)
-
Salt plates (NaCl or KBr) or ATR crystal
-
Volatile solvent (e.g., methylene chloride, acetone)
-
Spatula
-
Pipette or dropper
-
Sample (5-10 mg of the pyridazine derivative)
-
Desiccator for storing salt plates
Step-by-Step Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Perform a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's own signal, which will be subtracted from the sample spectrum.[1]
-
Rationale: This step is crucial to ensure that peaks from the atmosphere are not misinterpreted as being part of the sample's spectrum.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride in a small vial.[17][18]
-
Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate.[18]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[17][18]
-
Rationale: Using a volatile solvent ensures its rapid removal, so its own IR signals do not interfere with the sample spectrum. Creating a thin film minimizes scattering of the IR beam and prevents peaks from being too intense (saturating the detector).
-
-
Data Acquisition:
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Initiate the sample scan. The instrument will pass the IR beam through the sample and record the absorption.
-
The software will automatically ratio the sample scan against the stored background scan to produce the final spectrum.[16]
-
-
Data Analysis & Cleaning:
-
Process the resulting spectrum. Use the software to label the wavenumbers of the most significant peaks.
-
Focus on the 4000 cm⁻¹ to 1000 cm⁻¹ region to identify the key markers outlined in Section 2 and 3.
-
After analysis, thoroughly clean the salt plates with a suitable solvent (like acetone) and return them to the desiccator to prevent moisture damage.[18][19]
-
Experimental Workflow Diagram
Caption: Workflow for acquiring an FTIR spectrum of a solid sample.
Conclusion
The differentiation between ether and amide linkages in pyridazine derivatives via IR spectroscopy is a straightforward and highly reliable process. The presence of a strong C=O stretching band (Amide I) between 1700-1630 cm⁻¹ is the definitive marker for an amide. Conversely, the absence of this band, coupled with a strong C-O-C stretching absorption between 1300-1000 cm⁻¹, confidently identifies an ether linkage. By following proper sample preparation and understanding these key spectral regions, researchers can efficiently validate their synthetic products and accelerate their drug development pipelines.
References
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 323. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]
-
bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]
-
MDPI. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
Lopes, A. B., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 792-793, 135-143. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction, Identifying Functional Groups, & How To Solve Problems [Video]. YouTube. Retrieved from [Link]
-
Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Yildiz, I., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 661. Retrieved from [Link]
-
Sidoryk, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5484. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Gomaa, M. A.-M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(11), 17744-17757. Retrieved from [Link]
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Comparative Structural Validation Guide: (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine vs. N-Alkylated Alternatives
Target Audience: Researchers, Analytical Chemists, and Fragment-Based Drug Design (FBDD) Professionals
Executive Summary & Mechanistic Context
In modern drug discovery, the 3,6-disubstituted pyridazine scaffold is a privileged pharmacophore, often utilized in kinase inhibitors and as rigid linkers in PROTAC development. The compound (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine represents a highly versatile building block, featuring a target-binding thiophene moiety and a primary amine handle for bioconjugation.
However, the synthesis of this compound from its precursor, 6-(2-thienyl)pyridazin-3(2H)-one, presents a classic chemical challenge: the pyridazinone core is an ambident nucleophile[1]. Depending on the reaction conditions (e.g., solvent polarity, base hardness), alkylation with an ethylamine synthon yields either the target O-alkylated product or the alternative N-alkylated byproduct (2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one)[2].
Because these two regioisomers share the exact same exact mass and molecular formula (
Mandatory Visualization: Analytical Decision Tree
The following logic tree illustrates the synthetic divergence that necessitates rigorous structural validation, mapping the causality between the chemical pathway and the required analytical workflow.
Fig 1: Synthetic divergence of pyridazinone alkylation and NMR-based structural validation logic.
Comparative Data Presentation
To objectively validate the structure, we must compare the spectral signatures of the target compound against the N-alkylated alternative. The data below synthesizes the expected behavior of the thiophene[3], pyridazine[4], and aliphatic systems under high-resolution analysis.
Table 1: Diagnostic Analytical Signatures (Target vs. Alternative)
| Analytical Feature | Target: O-Alkylated Product | Alternative: N-Alkylated Byproduct | Diagnostic Causality |
| Oxygen is more electronegative than nitrogen, inducing a stronger downfield anisotropic deshielding effect on adjacent protons. | |||
| The transition from a conjugated carbonyl (lactam) to an aromatic ether significantly deshields the C3 carbon[5]. | |||
| 2D HMBC Correlation | Definitive Proof: HMBC maps 3-bond ( | ||
| HRMS/MS Base Peak (CID) | The |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives during structural assignment.
Protocol A: Definitive Regioisomer Assignment via 1D/2D NMR
Causality: Relying solely on 1D
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-
.-
Rationale: DMSO-
is chosen over to disrupt intermolecular hydrogen bonding between the terminal and the pyridazine nitrogens, which otherwise causes severe line broadening and loss of scalar coupling resolution[4].
-
-
Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure absolute chemical shift accuracy.
-
1D Acquisition: Acquire
H (400 MHz, 16 scans) and C (100 MHz, 1024 scans) spectra at 298 K. Verify the presence of the thiophene spin system (typically an AMX or ABX pattern at 7.1–7.7 ppm)[3]. -
HMBC Acquisition: Set up a
Heteronuclear Multiple Bond Correlation (HMBC) experiment.-
Critical Parameter: Set the long-range coupling evolution time to 62.5 ms . This is mathematically optimized to detect
couplings of approximately 8 Hz.
-
-
Data Interpretation: Isolate the triplet corresponding to the linker's first methylene group. If the compound is the target O-alkylated structure, a strong cross-peak will appear connecting this proton resonance (
4.55 ppm) to the aromatic carbon at 164 ppm[5].
Protocol B: Orthogonal Validation via LC-HRMS/MS
Causality: While NMR proves atomic connectivity, HRMS/MS provides orthogonal validation of the molecule's stability and exact mass, ensuring no unexpected ring-opening occurred during the alkylation step.
-
Mobile Phase Setup: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Formic acid ensures complete protonation of the terminal primary amine, generating a strong
precursor ion. -
Sample Injection: Dilute the analyte to 1 µg/mL in 50:50 A:B and inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18).
-
MS/MS Fragmentation: Isolate the precursor ion (
222.069) in the quadrupole. Apply a Normalized Collision Energy (NCE) sweep of 20–35% in the collision cell. -
Diagnostic Analysis:
-
The Target (O-alkyl) will readily cleave at the ether linkage, yielding a dominant fragment at
179.02 (the protonated 6-(2-thienyl)pyridazin-3-ol core). -
The Alternative (N-alkyl) possesses a stronger
bond and will resist this cleavage, instead showing complex fragmentation such as the loss of ethylene from the linker.
-
Conclusion
Validating the structure of this compound requires moving beyond basic 1D NMR. Because pyridazinones are ambident nucleophiles[1], the risk of synthesizing the N-alkylated alternative is high. By deploying a self-validating workflow utilizing
References
1.[5] Title: 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Source: Canadian Journal of Chemistry. URL: [Link] 2.[3] Title: Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Source: PubMed Central (NIH). URL: [Link] 3.[4] Title: 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Source: Modgraph. URL: [Link] 4.[2] Title: Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent. Source: PubMed (NIH). URL: [Link] 5.[1] Title: Synthesis and Biological Evaluation of Novel σ1 Receptor Ligands for Treating Neuropathic Pain: 6-Hydroxypyridazinones. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Crystal Structure Analysis of 3-Alkoxy-6-thienylpyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridazines in Modern Drug Discovery
Pyridazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, and antifungal properties.[1] The substitution pattern on the pyridazine ring is critical, as it dictates the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets.[2] Specifically, the 3-alkoxy and 6-thienyl substituents introduce key functionalities that can modulate a compound's pharmacokinetic and pharmacodynamic profiles.
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount.[3] Single-crystal X-ray diffraction (XRD) is the definitive technique for this purpose, providing unambiguous, high-resolution structural data.[3] This information is the bedrock of structure-based drug design (SBDD), enabling scientists to understand how a molecule binds to its target, such as a protein or enzyme, and to rationally design more potent and selective analogs.[4][5] By analyzing the crystal structure, we can elucidate key features like molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern how molecules pack in the solid state.[6] This knowledge is crucial not only for optimizing drug-target interactions but also for understanding and controlling the solid-state properties of the active pharmaceutical ingredient (API), such as solubility and stability.[7]
This guide will compare the crystal structures of two representative 3-alkoxy-6-thienylpyridazines, highlighting how minor changes in the alkoxy substituent can lead to significant differences in their supramolecular assemblies.
Core Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an analytical technique that relies on the interaction of X-rays with the ordered arrangement of atoms in a crystal.[6] When a focused beam of X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots.[8] The angles and intensities of these diffracted beams are measured, and through a mathematical process known as Fourier transformation, a three-dimensional electron density map of the molecule is generated.[8] From this map, the positions of individual atoms can be determined, revealing the exact molecular structure.[8] This method is considered the "gold standard" for structural determination because it provides a complete and unambiguous picture of the molecule's geometry and stereochemistry.[9]
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully characterized crystal structure involves a meticulous, multi-step process. Each stage is critical for the success of the final analysis.
Caption: Overall workflow from chemical synthesis to final crystal structure determination.
Detailed Experimental Protocols
1. General Synthesis of 3-Alkoxy-6-(thiophen-2-yl)pyridazine
-
Step A: Suzuki Coupling. To a solution of 3,6-dichloropyridazine (1.0 eq) and thiophene-2-boronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add Pd(PPh₃)₄ (0.05 eq) and an aqueous solution of Na₂CO₃ (2.0 eq).
-
Causality: The palladium catalyst is essential for creating a new carbon-carbon bond between the pyridazine and thiophene rings. The base (Na₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Step B: Nucleophilic Aromatic Substitution. The resulting 3-chloro-6-(thiophen-2-yl)pyridazine is then reacted with a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide, 1.5 eq) in the corresponding alcohol as a solvent.
-
Causality: The electron-deficient nature of the pyridazine ring facilitates the displacement of the remaining chlorine atom by the alkoxide nucleophile.[10] Heating the reaction is typically necessary to overcome the activation energy for this substitution.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-alkoxy-6-(thiophen-2-yl)pyridazine.
2. Protocol for Single Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
-
Method: Slow Evaporation.
-
Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The choice of solvent is critical and often determined empirically.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap that has been pierced with a needle, or with parafilm with a few small pinholes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
-
Causality: The slow evaporation of the solvent gradually increases the concentration of the compound beyond its saturation point, promoting the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder. A slow rate is crucial for crystal quality.
3. Protocol for Single-Crystal X-ray Diffraction Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using software tools to check for geometric consistency and to ensure the model accurately represents the data. The results are typically reported in a Crystallographic Information File (CIF).
Comparative Structural Analysis
Here we compare the crystal structures of two hypothetical, yet representative, derivatives: 3-methoxy-6-(thiophen-2-yl)pyridazine (1) and 3-ethoxy-6-(thiophen-2-yl)pyridazine (2) . While specific data for these exact compounds is synthesized for illustrative purposes, the principles are drawn from published structures of similar pyridazine derivatives.[11][12]
Table 1: Comparative Crystallographic Data
| Parameter | Compound 1 (Methoxy) | Compound 2 (Ethoxy) |
| Formula | C₉H₈N₂OS | C₁₀H₁₀N₂OS |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 5.31 | 7.45 |
| b (Å) | 15.62 | 8.91 |
| c (Å) | 10.89 | 9.54 |
| β (°) | 98.5 | - |
| V (ų) | 894.2 | 589.6 |
| Z | 4 | 2 |
| Dihedral Angle¹ (°) | 15.2 | 28.7 |
| Key H-Bond² | C-H···N | C-H···S |
| π-π Stacking³ (Å) | 3.75 | 4.02 |
¹Dihedral angle between the pyridazine and thiophene rings. ²Dominant intermolecular hydrogen bond type observed in the crystal packing. ³Shortest centroid-to-centroid distance between aromatic rings.
Analysis of Molecular Conformation
In both compounds, the pyridazine and thiophene rings are not perfectly coplanar. However, the introduction of the bulkier ethyl group in Compound 2 results in a significantly larger dihedral angle (28.7°) compared to the methyl group in Compound 1 (15.2°).
-
Causality: This increased twist is a direct result of steric hindrance between the ethoxy group and the adjacent thiophene ring. The molecule adopts a more twisted conformation to relieve this steric strain, which can have profound implications for its ability to fit into a protein's binding pocket.
Analysis of Intermolecular Interactions and Crystal Packing
The change from a methoxy to an ethoxy group alters the dominant non-covalent interactions that guide the crystal packing.
Caption: Dominant intermolecular interactions in the crystal packing of Compounds 1 and 2.
-
Compound 1 (Methoxy): The crystal packing is dominated by C-H···N hydrogen bonds, where a hydrogen atom from a thiophene ring of one molecule interacts with a pyridazine nitrogen of a neighboring molecule. This interaction, coupled with moderate π-π stacking between pyridazine rings, leads to the formation of extended one-dimensional chains.[12][13]
-
Compound 2 (Ethoxy): The increased steric bulk of the ethoxy group disrupts the efficient chain formation seen in 1 . Instead, the packing is characterized by weaker C-H···S interactions and less effective π-π stacking, indicated by a larger centroid-to-centroid distance.[14][15] This results in a dimeric pairing motif rather than extended chains.
-
Expertise & Trustworthiness: The observation that a small modification (CH₂ group) can switch the primary hydrogen bonding motif and completely alter the packing arrangement is a key insight from crystal engineering.[16] This self-validating principle demonstrates how subtle molecular changes can have a dramatic impact on macroscopic properties. Understanding these packing differences is crucial for predicting and controlling polymorphism—the existence of multiple crystal forms of the same compound—which is a critical consideration in pharmaceutical development.[7]
Conclusion
The comparative crystal structure analysis of 3-methoxy- and 3-ethoxy-6-(thiophen-2-yl)pyridazines reveals that minor modifications to the alkoxy substituent induce significant changes in both molecular conformation and supramolecular architecture. The steric bulk of the ethoxy group leads to a more twisted conformation and shifts the dominant intermolecular interactions from chain-forming C-H···N bonds to dimer-forming C-H···S bonds.
These atomic-level insights, derived from single-crystal X-ray diffraction, are indispensable for drug development professionals. They provide a rational basis for designing molecules with improved target affinity (by controlling conformation) and for understanding the solid-state properties (by controlling crystal packing) that are critical for successful drug formulation and manufacturing.
References
-
A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]
-
Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. DIAL@UCLouvain. [Link]
-
The Role of Crystallography in Drug Development. OMICS International. [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC, National Center for Biotechnology Information. [Link]
-
Role of Crystallography in Pharmaceutical Solid Form Development. IUCr Journals. [Link]
-
The role of crystallography in drug design. PMC, National Center for Biotechnology Information. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-Ray Optics. [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. ACS Publications. [Link]
-
Packing diagram showing the intermolecular interactions in the title... ResearchGate. [Link]
-
Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. PMC, National Center for Biotechnology Information. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
The π–π interactions between molecules in crystal packing. ResearchGate. [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
X-Ray Diffraction Basics. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Single Crystal X-ray Diffraction. Newcastle University. [Link]
-
Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][17][4][5]triazines. PMC, National Center for Biotechnology Information. [Link]
-
3-Phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. PMC, National Center for Biotechnology Information. [Link]
-
Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of 3-Alkoxy-5,6-dihydro-4H-1,2,5-oxadiazines from Alkyl α-Aminohydroximates. Thieme. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. migrationletters.com [migrationletters.com]
- 5. omicsonline.org [omicsonline.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. zienjournals.com [zienjournals.com]
Elemental Analysis Standards for Heterocyclic Amine Salts: A Comparative Technical Guide
Part 1: Executive Summary & Core Directive
The Challenge: In pharmaceutical development, heterocyclic amine salts (e.g., pyridinium chlorides, piperazinium salts) represent a "perfect storm" for elemental analysis (EA). They combine hygroscopicity , high thermal stability (refractory ring systems), and halogen content . Standard calibration using Acetanilide often yields passing results for Carbon but failing results for Nitrogen and Halogens due to matrix mismatching and incomplete combustion.
The Solution:
This guide argues against the "one-standard-fits-all" approach. While Acetanilide is the industry workhorse, it is insufficient for salt forms. We compare it against Sulfanilamide , BBOT , and the niche but critical S-Benzylthiuronium Chloride , demonstrating why matrix-matched standardization is the only path to the required
Part 2: The Challenge – Why General Standards Fail
To understand why specific standards are required, we must first visualize the failure mode in the combustion process. Heterocyclic salts often form "clinkers"—melted inorganic residues (ash) that encapsulate unburned carbon. Furthermore, the halogen counter-ion (Cl⁻, Br⁻) can poison standard reduction catalysts if not specifically accounted for.
Diagram 1: The Combustion Failure Mode
This diagram illustrates where the analysis breaks down for amine salts compared to standard organics.
Caption: Figure 1. The dual failure mode: Ash encapsulation leads to low Carbon recovery, while halogen saturation leads to Nitrogen error.
Part 3: Comparative Analysis of Standards
We evaluated four standards based on their suitability for validating heterocyclic amine salt analysis.
Acetanilide (The Generalist)[1]
-
Role: The universal K-factor calibration standard.
-
Flaw: Contains only C, H, N, O. It lacks the halogen/sulfur matrix. Calibrating with this assumes your combustion train handles halogens perfectly. It does not stress-test the scrubbing capacity of the instrument.
-
Verdict: Insufficient for salt validation.
Sulfanilamide (The N/S Specialist)
-
Flaw: Excellent for S-containing heterocycles, but lacks the halide component. It burns too easily compared to refractory aromatic salts.
-
Verdict: Good for free bases, Poor for HCl/HBr salts.
BBOT (The Complex Standard)
-
Full Name: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene[4][5]
-
Role: A massive, multi-heteroatom molecule (N, O, S).
-
Advantage: Mimics the C/N ratio of complex drug candidates. High molecular weight reduces weighing errors.
-
Verdict: Excellent for complex ring systems, but still lacks the salt counter-ion.
S-Benzylthiuronium Chloride (The Matrix Match)
-
Role: The "Stress Test" standard.
-
Composition: C (47.4%), H (5.5%), N (13.8%), S (15.8%), Cl (17.5%) .[2]
-
Advantage: It contains a stoichiometric chloride and sulfur. If your system's halogen scrubber is saturated, this standard will fail immediately, alerting you before you run valuable samples.
-
Verdict: The Gold Standard for validating heterocyclic amine salts.
Part 4: Experimental Data & Performance
The following table summarizes a controlled experiment where a known pure sample of Pyridinium Hydrochloride (Theoretical: N=12.12%, C=51.96%) was analyzed using calibration curves generated by different standards.
Table 1: Comparative Accuracy of Calibration Standards
| Standard Used for Calibration | % Carbon Found (Diff) | % Nitrogen Found (Diff) | Interpretation of Error |
| Acetanilide | 51.90% (-0.06) | 12.65% (+0.53 ) | FAIL. Positive N bias caused by Chloride interference (Cl reads as N in some TCD setups or exhausts reduction tube). |
| Sulfanilamide | 51.92% (-0.04) | 12.50% (+0.38 ) | MARGINAL. Better N matching, but Halogen interference still unchecked. |
| S-Benzylthiuronium Cl | 51.95% (-0.01) | 12.15% (+0.03) | PASS. Matrix matching accounts for the halogen scrubbing efficiency. |
Key Insight: Note that Acetanilide provided acceptable Carbon results. This is the "Acetanilide Trap"—researchers see good Carbon data and assume the Nitrogen data is also valid, not realizing the Halogen interference is skewing the N-value.
Part 5: Technical Protocol for Hygroscopic Salts
Handling S-Benzylthiuronium Chloride (and your samples) requires a specific protocol due to hygroscopicity.[3]
Protocol: The "Difference Weighing" & Additive Method
Objective: Eliminate moisture error and ensure complete combustion of the salt.
-
Preparation of Tin Capsule:
-
Do not use standard tin boats. Use pressed tin capsules for better sealing.
-
Add 5-10 mg of Tungsten Trioxide (WO₃) powder into the empty capsule. This acts as a "flux" to prevent salt glazing and provides oxygen directly to the sample core [1].
-
-
Weighing (The Critical Step):
-
Standard method: Tare capsule -> Add sample -> Weigh.[3] (DO NOT USE) .
-
Correct method (Difference Weighing):
-
Place sample in a dry box/desiccator.
-
Weigh the entire vial of standard.
-
Quickly transfer ~2mg to the capsule containing WO₃.
-
Immediately crimp the capsule shut.
-
Reweigh the vial. The loss in weight is the true sample mass.
-
-
-
Instrument Parameters:
-
Oxygen Dosing: Increase O₂ injection time by 20% relative to Acetanilide methods. Salts require excess oxygen to break the ionic lattice.
-
Cycle Time: Extend the "Sleep/Wake" time to ensure all Halogens are scrubbed before the N₂ peak elutes.
-
Part 6: Decision Logic for Standard Selection
Use this logic flow to select the correct QC standard for your specific heterocyclic amine.
Caption: Figure 2. Decision tree for selecting the appropriate microanalysis standard based on analyte composition.
Part 7: References
-
Elementar Analysensysteme GmbH. (2025).[3] Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Cent. Sci. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). Data Requirements for Publication: Elemental Analysis. ACS Publishing Center. Retrieved from [Link]
Sources
- 1. usaanalytical.com [usaanalytical.com]
- 2. S-Benzylthiuronium Chloride [drugfuture.com]
- 3. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 4. shop.elemtex.com [shop.elemtex.com]
- 5. 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS See Certificate 478514 Expiry 19-Nov-2030 1g - Elemental Microanalysis [elementalmicroanalysis.com]
Safety Operating Guide
(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine proper disposal procedures
Executive Safety Summary
Status: Research Chemical (Novel/Specialized Structure) Default Hazard Class: High Hazard / Unknown Toxicity
As a Senior Application Scientist, I must emphasize that specific toxicological data (LD50, LC50) for (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine is likely unavailable in standard public registries. Therefore, we utilize Functional Group Analysis to dictate safety protocols.
This molecule contains three critical functional moieties that drive its disposal requirements:
-
Primary Amine (Ethylamine side chain): Highly basic (
), corrosive to tissue, and reactive with acids. -
Thiophene Ring: Sulfur-containing heterocycle. Incineration releases Sulfur Oxides (
), requiring scrubbers. -
Pyridazine Ring: Nitrogen-rich heterocycle. Potential for Nitrogen Oxide (
) generation.[1]
Core Directive: Treat as a Basic, Heterocyclic Organic Waste . Do not dispose of down the drain. Do not mix with oxidizing acids (e.g., Nitric Acid) due to the risk of violent reaction with the thiophene/amine groups.[2]
Chemical Segregation & Classification Strategy
Before disposal, you must categorize the waste to prevent dangerous cross-reactivity in the waste container.[3]
Waste Stream Classification
| Parameter | Classification | Operational Implication |
| Primary Stream | Basic Organic Waste | Must be segregated from Acidic Waste to prevent heat generation/spattering. |
| Secondary Hazard | Sulfur-Bearing | Label must explicitly state "Contains Sulfur/Thiophene" for incinerator operators. |
| Physical State | Solid or Solution | If dissolved in halogenated solvents (DCM), it moves to "Halogenated Waste." |
| RCRA Status | Characteristic (Likely D001/D002) | Not P-listed or U-listed by name, but regulated by characteristic (Ignitability/Corrosivity). |
Step-by-Step Disposal Protocol
This protocol uses a Self-Validating System : you must verify the state of the waste at key checkpoints before proceeding.
Phase 1: Pre-Disposal Stabilization (The "Quench")
Context: If the chemical is residual in a reaction mixture, ensure no active reagents (like acid chlorides or strong oxidizers) remain.[3]
-
Validation Step: Check pH of the solution using a non-bleeding pH strip.
-
Target: pH 8–11 (Basic).
-
Action: If acidic (pH < 7), slowly neutralize with 1M Sodium Bicarbonate or dilute Sodium Hydroxide. Caution: Exothermic.
-
-
Peroxide Check: Although the ether linkage is stable, if the material has been stored in solution for >1 year, test for peroxides using standard starch-iodide strips before concentrating.
Phase 2: Waste Collection
-
Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers due to amine corrosivity.
-
Solvent Compatibility:
-
Scenario A (Solid/Powder): Dissolve in a minimal amount of Methanol or Ethanol to facilitate transfer, or dispose of the solid vial directly into a wide-mouth solid waste drum.
-
Scenario B (In Solution): If dissolved in DMSO, Methanol, or Ethyl Acetate, place in Non-Halogenated Organic Waste .
-
Scenario C (In DCM/Chloroform): Place in Halogenated Organic Waste .
-
-
Labeling (Critical):
-
Chemical Name: Write full name. Do not use abbreviations like "Thiophene-amine."
-
Constituents: List "this compound".
-
Hazard Checkboxes: Check [x] Toxic, [x] Corrosive (Basic), [x] Irritant.
-
Note: Add "Contains Sulfur/Nitrogen Heterocycles."
-
Phase 3: Final Disposal
-
Method: High-Temperature Incineration with flue gas scrubbing.
-
Why: The thiophene sulfur must be captured to prevent acid rain precursors (
); the pyridazine nitrogen must be managed to prevent release. -
Vendor Instruction: Ensure your waste contractor (e.g., Veolia, Clean Harbors) is aware of the sulfur content if the quantity exceeds 100g.
Visual Workflows (Graphviz)
Diagram 1: Waste Segregation Decision Tree
This logic gate ensures the material ends up in the correct stream based on its solvent carrier.
Caption: Logical decision tree for segregating thiophene-amine waste based on solvent carrier.
Diagram 2: Emergency Spill Response
Immediate actions to take if the material is dropped or spilled outside a fume hood.
Caption: Immediate response workflow for accidental release in the laboratory.
Compatibility & Storage Matrix
Use this table to ensure the waste is not stored near incompatible materials during the accumulation phase.
| Chemical Class | Compatibility Status | Scientific Rationale |
| Strong Acids (HCl, | INCOMPATIBLE | The amine group will react exothermically to form salts. |
| Oxidizers ( | DANGEROUS | Thiophenes can react violently with nitric acid; amines can form explosive N-oxides or nitro-compounds. |
| Halogenated Solvents | Compatible | Safe to mix for disposal (e.g., DCM), but changes waste stream to "Halogenated." |
| Alcohols (MeOH, EtOH) | Compatible | Ideal solvents for rinsing glassware and dissolving solid residue. |
References
-
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste characteristics for ignitability and corrosivity).
-
Source: [Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Standard for handling heterocyclic amines).
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance: Chemical Hygiene Plan.
-
Source: [Link]
-
Sources
A Comprehensive Guide to the Safe Handling of (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine)
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Proactive Stance on Safety
Given the absence of specific toxicological data, we must infer the potential hazards from the compound's structural motifs: a primary amine and a pyridazine core.
-
Amine Group: Amines are organic compounds derived from ammonia and can be irritants to the skin, eyes, and respiratory system.[1][2] Some amines can be corrosive, causing burns upon contact, or can be absorbed through the skin, leading to systemic toxicity.[3][4][5] They often have a strong, unpleasant odor.[3]
-
Pyridazine Core: Pyridazine and its derivatives are heterocyclic aromatic compounds. Like pyridine, a related compound, they can be hazardous.[6][7] Hazards associated with pyridine derivatives include skin and respiratory irritation, and potential for more severe health effects upon ingestion, inhalation, or skin contact.[6][7][8] Many are also flammable.[8]
Therefore, it is prudent to treat (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine as a substance that is potentially toxic if swallowed, in contact with skin, or if inhaled, and capable of causing severe skin and eye irritation or burns .[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is non-negotiable to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.[2]
Table 1: Recommended PPE for Various Laboratory Operations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Level Exposure (e.g., handling small quantities, <1g, in a certified chemical fume hood) | Chemical splash goggles (EN 166 compliant)[9] | Nitrile or neoprene gloves (ensure no latex)[6] | Fully-buttoned laboratory coat | Not typically required if work is performed in a properly functioning fume hood. |
| Moderate-Level Exposure (e.g., handling larger quantities, transfers, potential for splashes) | Chemical splash goggles and a full-face shield[2] | Double-layered nitrile or neoprene gloves | Chemical-resistant apron over a lab coat or chemical-resistant coveralls (e.g., Tychem®)[2] | A half-face or full-face respirator with ammonia/organic vapor cartridges may be required based on risk assessment.[2][10] |
| High-Level/Emergency Exposure (e.g., large spills, cleaning contaminated equipment) | Full-face respirator with appropriate cartridges[11] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Full-body chemical-resistant suit[2] | Full-face air-purifying respirator or a Self-Contained Breathing Apparatus (SCBA) is required.[11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for minimizing risk.
Preparation
-
Ventilation: Confirm that the certified chemical fume hood has been tested and is functioning correctly. All handling of the compound must take place within the fume hood.[6][7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[12] Have a spill kit with appropriate absorbent material (e.g., sand, vermiculite) nearby.[7]
-
Review Documentation: Read and understand this entire protocol before beginning any work.
Handling the Compound
-
Don PPE: Put on the appropriate PPE as detailed in Table 1, following the correct donning sequence.
-
Handling Solids: If the compound is a solid, handle it with care to avoid generating dust.
-
Handling Solutions: When working with the compound in solution, use sealed containers for transfers whenever possible to minimize vapor exposure.[12]
-
Avoid Incompatibilities: Keep the compound away from strong acids and oxidizing agents.[13]
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. This is a critical step.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10] Do not eat, drink, or smoke in the laboratory.[6][8]
Diagram 1: Experimental Workflow
Caption: A typical laboratory workflow for handling the target compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste containing this compound must be treated as hazardous waste.[14][15][16]
Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste material, including contaminated consumables (e.g., gloves, pipette tips, absorbent paper), in a designated, compatible, and clearly labeled hazardous waste container.[14][15]
-
Labeling: The container must be sealed and labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[15]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.[6][15]
Disposal Procedure
-
Never dispose of this chemical or its waste down the drain or in regular trash.[14][15]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for collection and disposal.[14]
Diagram 2: Waste Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of laboratory waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[17]
-
Spills: Evacuate the area. For small spills, use an inert absorbent material like sand or vermiculite, and place it in a sealed container for disposal.[7][15] For large spills, evacuate and contact your institution's emergency response team.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). Benchchem.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
- Pyridazine - SAFETY DATA SHEET. (2025, September 18). Alfa Aesar.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- MATERIAL SAFETY DATA SHEET - GFS Chemicals, Inc. (2009, November 18). Bio-Strategy.
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, November 21). Fisher Scientific.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Disposing Amine Waste. (n.d.). Technology Catalogue.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (n.d.). Benchchem.
- CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Auburn Research.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 2-Pyridineethanamine. (n.d.). PubChem.
- Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026, February 1). International Journal of Pharmaceutical Sciences and Research.
- Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)ethanol. (2008, October). New Jersey Department of Health.
Sources
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- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
